Anthracen-2-aminium
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
70902-55-5 |
|---|---|
Molecular Formula |
C14H12N+ |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
anthracen-2-ylazanium |
InChI |
InChI=1S/C14H11N/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H,15H2/p+1 |
InChI Key |
YCSBALJAGZKWFF-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)[NH3+] |
Origin of Product |
United States |
Synthetic Methodologies for Anthracen 2 Aminium and Its Derivatives
Precursor Synthesis and Starting Materials for 2-Aminoanthracene (B165279) Derivatives
The journey to anthracen-2-aminium and its substituted forms often begins with more complex, oxidized precursors. The most common starting material is 2-aminoanthracene-9,10-dione, which provides a stable and versatile platform for initial modifications before the aromatic anthracene (B1667546) core is fully formed.
2-Aminoanthracene-9,10-dione, also known as 2-aminoanthraquinone, is a critical industrial intermediate used in the synthesis of dyes and pigments. colab.wsorgoreview.com It can be synthesized through methods such as the reduction of 2-nitroanthraquinone (B1658324) or the reaction of anthraquinone (B42736) with ammonia. colab.ws This compound serves as a key precursor for many 2-aminoanthracene derivatives. commonorganicchemistry.comimpactfactor.org
A crucial step in converting 2-aminoanthracene-9,10-dione to 2-aminoanthracene derivatives is the reduction of the two ketone groups at the 9 and 10 positions. This transformation eliminates the quinone structure and establishes the fully aromatic, three-ring system of anthracene. impactfactor.org This reduction can be achieved using various reagents, with one common method involving zinc powder and a base like sodium hydroxide. impactfactor.org An efficient synthetic route for creating fluorophores known as Anthradan analogues begins with 2-aminoanthracene-9,10-dione. commonorganicchemistry.com
2-Aminoanthracene is a valuable ligand in the synthesis of organometallic clusters, particularly with heavy transition metals like osmium. scialert.net The reactions of 2-aminoanthracene with the activated triosmium cluster [Os₃(CO)₁₀(CH₃CN)₂] have been studied to produce unique cluster compounds. scialert.netnih.gov These reactions typically involve the coordination of the amino group and subsequent C-H activation of the anthracene ring, leading to the formation of stable, structurally characterized triosmium clusters. scialert.netnih.gov
The specific products formed depend on the reaction conditions. For example, at room temperature in dichloromethane (B109758) (CH₂Cl₂), the reaction yields two major isomeric products. scialert.netnih.gov When the reaction is conducted at a higher temperature in refluxing tetrahydrofuran (B95107) (THF), a different distribution of products is obtained. scialert.netnih.gov
Table 1: Products from the Reaction of 2-Aminoanthracene with [Os₃(CO)₁₀(CH₃CN)₂]
| Reaction Condition | Product | Yield |
|---|---|---|
| Room Temperature (CH₂Cl₂) | [Os₃(CO)₁₀(μ-η²-(N-C(1))-NH₂C₁₄H₈)(μ-H)] | 14% |
| Room Temperature (CH₂Cl₂) | [Os₃(CO)₁₀(μ-η²-(N-C(3))-NHC₁₄H₉)(μ-H)] | 35% |
| Refluxing THF | [Os₃(CO)₁₀(μ-η²-(N-C(3))-NHC₁₄H₉)(μ-H)] | 24% |
| Refluxing THF | [Os₃(CO)₉(μ-η²-(N-C(3))-NHC₁₄H₈)(μ-H)₂] | 28% |
Synthesis from 2-Aminoanthracene-9,10-dione
Derivatization Strategies for this compound and Related Aminoanthracenes
Once 2-aminoanthracene is obtained, the amino group offers a reactive handle for a variety of derivatization strategies. These modifications are key to tuning the electronic and photophysical properties of the resulting molecules.
Reductive amination is a powerful and controlled method for the N-alkylation of primary and secondary amines. chemrxiv.orgmasterorganicchemistry.com This reaction involves the initial formation of an imine or iminium ion between the amine and a carbonyl compound (an aldehyde or ketone), which is then reduced in situ to the corresponding alkylated amine. orgoreview.commasterorganicchemistry.com This method avoids the common problem of over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com
Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the starting carbonyl compound. commonorganicchemistry.commasterorganicchemistry.com An efficient synthesis of N,N-dihexylanthracen-2-amine, a precursor to Anthradan analogues, utilizes this approach. commonorganicchemistry.com While the specific conditions for this reaction on 2-aminoanthracene are part of a broader synthetic scheme, the general methodology allows for the sequential addition of alkyl groups to form secondary and tertiary amines. masterorganicchemistry.com
The formation of quaternary ammonium (B1175870) salts, which are permanently charged cations, is achieved by the alkylation of a tertiary amine. rsc.org This reaction, known as quaternization, typically involves treating the tertiary amine with an alkyl halide, such as iodomethane. rsc.orgrsc.org In the context of anthracene derivatives, a tertiary amine like N,N-dialkyl-2-aminoanthracene can be converted into a N,N,N-trialkylthis compound salt.
A relevant example is the synthesis of cationic DAAQ (1,4-diaminoanthraquinone) derivatives for redox flow batteries. rsc.org In this work, a terminal tertiary amino group on an anthraquinone scaffold was quaternized using iodomethane. rsc.org This resulted in a cationic DAAQ iodide salt, demonstrating a viable route to forming quaternary ammonium salts on an anthracene-based core structure. rsc.org The subsequent exchange of the iodide anion for another like bis(trifluoromethylsulfonyl)imide (Tf₂N⁻) can be performed to modify the salt's properties. rsc.org
Friedel-Crafts acylation is an electrophilic aromatic substitution reaction used to introduce an acyl group (R-C=O) onto an aromatic ring. chim.it The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion from an acyl halide or anhydride (B1165640). chim.it While the anthraquinone core itself is deactivated towards Friedel-Crafts reactions, the electron-donating amino group on 2-aminoanthracene and its N-alkylated derivatives activates the anthracene ring system for this type of substitution. colab.wschim.it
This strategy has been successfully employed to synthesize analogues of Anthradan, a type of fluorescent probe. commonorganicchemistry.com In a reported synthetic route, N,N-dihexylanthracen-2-amine was subjected to Friedel-Crafts acylation with propanoyl chloride and AlCl₃. commonorganicchemistry.com This reaction regioselectively adds the propanoyl group to the anthracene backbone, producing fluorophores with push-pull electronic structures that are valuable for their photophysical properties. commonorganicchemistry.com
Construction of Amino-Substituted Anthracene Bridged Systems
The creation of bridged systems incorporating amino-substituted anthracene moieties is a key strategy for developing complex, three-dimensional molecular structures. These systems often exhibit unique host-guest properties and have applications in the design of molecular receptors and functional materials.
One approach involves the synthesis of bridged boranoanthracenes. These compounds can be prepared by reacting magnesium-anthracene with various sterically and electronically modified amino borane-dihalides in etheric or aromatic solvents at room temperature. acs.org This method has been used to produce bridged boranoanthracenes in yields of 50–75% on a gram scale. acs.org The resulting structures are confirmed through various analytical techniques, including NMR spectroscopy and X-ray diffraction analysis. acs.org
Another strategy for creating bridged systems is through the Diels-Alder reaction. Anthracene can act as a diene and react with dienophiles to form bridged adducts, which are derivatives of dibenzobarrelene. mdpi.com These adducts can be further modified, for instance, by reacting the anhydride product with amines to form ring-opened amides, which are then cyclized to yield maleimides. mdpi.com This approach has been used to synthesize a variety of N-substituted maleimides with bridged anthracene frameworks. mdpi.com
Table 1: Synthesis of Bridged Boranoanthracenes
| Reactants | Solvent | Product | Yield | Reference |
| Magnesium-anthracene, Amino borane-dihalides | THF, DME, or Benzene | Bridged boranoanthracenes | 50-75% | acs.org |
Synthesis of Anthracene-Based Schiff Bases
Schiff bases derived from 2-aminoanthracene are a versatile class of compounds with applications in materials science, including liquid crystals and organic photovoltaics. nih.gov The synthesis of these compounds typically involves the condensation reaction between 2-aminoanthracene and various aldehydes.
A range of aldehydes, including benzaldehyde, 4-(diphenylamino)benzaldehyde, 9-phenanthrenecarboxaldehyde, 9-anthracenecarboxaldehyde, biphenyl-4-carboxaldehyde, and 2-naphthaldehyde, have been successfully reacted with 2-aminoanthracene to form the corresponding azomethines. nih.govsigmaaldrich.com These reactions are generally characterized by IR, NMR, and UV-vis spectroscopy, as well as elemental analysis. nih.gov Some of these Schiff bases, particularly those incorporating a biphenyl (B1667301) moiety, have been shown to exhibit liquid crystal properties. nih.gov
Another example involves the synthesis of new Schiff base compounds through the reaction of 2-aminoanthracene with isatin (B1672199) or 5-nitroisatin (B147319) in ethanol (B145695) with a few drops of acetic acid. dergipark.org.tr These reactions proceed at room temperature and yield the corresponding 3-(anthracen-2-ylimino)-indolin-2-one and 3-(anthracen-2-ylimino)-5-nitroindolin-2-one derivatives. dergipark.org.tr These compounds have been investigated for their potential as dyes. dergipark.org.tr
Table 2: Examples of Aldehydes Used in Anthracene-Based Schiff Base Synthesis
| Aldehyde | Resulting Schiff Base Moiety | Reference |
| Benzaldehyde | Anthracene-Benzaldehyde | nih.govsigmaaldrich.com |
| 4-(Diphenylamino)benzaldehyde | Anthracene-4-(Diphenylamino)benzaldehyde | nih.govsigmaaldrich.com |
| 9-Phenanthrenecarboxaldehyde | Anthracene-9-Phenanthrenecarboxaldehyde | nih.govsigmaaldrich.com |
| 9-Anthracenecarboxaldehyde | Anthracene-9-Anthracenecarboxaldehyde | nih.govsigmaaldrich.com |
| Biphenyl-4-carboxaldehyde | Anthracene-Biphenyl-4-carboxaldehyde | nih.govsigmaaldrich.com |
| 2-Naphthaldehyde | Anthracene-2-Naphthaldehyde | nih.govsigmaaldrich.com |
| Isatin | 3-(Anthracen-2-ylimino)-indolin-2-one | dergipark.org.tr |
| 5-Nitroisatin | 3-(Anthracen-2-ylimino)-5-nitroindolin-2-one | dergipark.org.tr |
Organometallic Complexation with Aminoanthracene Ligands
The amino group on the anthracene core provides a coordination site for metal ions, leading to the formation of a wide array of organometallic complexes with interesting structural and electronic properties.
Triosmium Cluster Formation with 2-Aminoanthracene
The reaction of 2-aminoanthracene with [Os₃(CO)₁₀(CH₃CN)₂] has been studied to produce triosmium clusters. umt.edunih.gov Depending on the reaction conditions, different isomeric products can be obtained. At room temperature in dichloromethane, the reaction yields [Os₃(CO)₁₀(μ-η²-(N-C(1))-NH₂C₁₄H₈)(μ-H)] and [Os₃(CO)₁₀(μ-η²-(N-C(3))-NHC₁₄H₉)(μ-H)] as the major products. nih.govresearchgate.net In refluxing tetrahydrofuran, only the latter isomer and a dihydrido complex, [Os₃(CO)₉(μ-η²-(N-C(3))-NHC₁₄H₈)(μ-H)₂], are formed. nih.govresearchgate.net These clusters have been characterized by spectroscopic methods, X-ray diffraction, and their photophysical and electrochemical properties have been investigated. umt.edunih.gov
Table 3: Triosmium Clusters from 2-Aminoanthracene
| Reaction Condition | Products | Yield | Reference |
| Room temperature in CH₂Cl₂ | [Os₃(CO)₁₀(μ-η²-(N-C(1))-NH₂C₁₄H₈)(μ-H)] | 14% | nih.govresearchgate.net |
| [Os₃(CO)₁₀(μ-η²-(N-C(3))-NHC₁₄H₉)(μ-H)] | 35% | nih.govresearchgate.net | |
| [Os₃(CO)₉(μ-η²-(N-C(3))-NHC₁₄H₈)(μ-H)₂] | Trace | nih.govresearchgate.net | |
| Refluxing THF | [Os₃(CO)₁₀(μ-η²-(N-C(3))-NHC₁₄H₉)(μ-H)] | 24% | nih.govresearchgate.net |
| [Os₃(CO)₉(μ-η²-(N-C(3))-NHC₁₄H₈)(μ-H)₂] | 28% | nih.govresearchgate.net |
Rhodium(III) Complexation of Anthrahydrazone Derivatives
Anthrahydrazone ligands, synthesized from anthracene derivatives, can be complexed with rhodium(III) to form coordination compounds with potential biological applications. A rhodium(III) complex of a 9-anthrahydrazone ligand, (Z)-2-(2-(anthracen-9-ylmethylene)hydrazineyl)pyrimidine (9-PMAH), has been synthesized and structurally characterized. mdpi.com In this complex, the rhodium(III) center adopts a distorted octahedral geometry, coordinated by the bidentate 9-PMAH ligand, a dimethyl sulfoxide (B87167) (DMSO) molecule, and three chloride ions. mdpi.comdntb.gov.ua The 9-PMAH ligand chelates to the metal via the hydrazone nitrogen atom and a pyrimidine (B1678525) nitrogen atom. mdpi.com
Bimetallic Ruthenium Vinyl Complex Synthesis with Anthracene Bridges at the 2,6-Positions
Bimetallic ruthenium vinyl complexes bridged by an anthracene unit at the 2,6-positions have been synthesized. researchgate.netfigshare.com These complexes are prepared by treating the appropriate 2,6-disubstituted anthracene-based ethynes with [RuHCl(CO)(PPh₃)₃]. researchgate.netfigshare.com The resulting bimetallic complexes have been characterized by NMR, X-ray diffraction, and elemental analysis. researchgate.netfigshare.com Single-crystal X-ray structures reveal that the 2,6-disubstituted ruthenium vinyl complex possesses a more planar structure compared to other isomers, such as the 9,10-disubstituted complex, which is attributed to reduced steric hindrance. researchgate.netfigshare.com This planarity influences the electronic properties of the complex, leading to stronger fluorescence emission. researchgate.netmolaid.com
Functionalization for Advanced Material Scaffolds
The functionalization of aminoanthracene derivatives is a key strategy for creating advanced materials with tailored properties. For instance, 2-aminoanthracene has been used to functionalize the surface of graphene oxide (GO). researchgate.net This is achieved through the use of aryl diazonium salts of 2-aminoanthracene, resulting in GO hybrid materials that exhibit strong blue photoluminescence. researchgate.net This is a significant shift from the typical emission of the monomeric 2-aminoanthracene and is attributed to the rigid chemical environment created by chemically bonding the anthryl moieties onto the GO surface. researchgate.net
Another approach involves the covalent bonding between the carboxyl groups of GO and the amine groups of 9-aminoanthracene. rsc.org This functionalization aims to increase the sp² clusters in GO, thereby enhancing π-π and other hydrophobic interactions for the adsorption of organic compounds. rsc.org
Furthermore, amidation reactions have been employed to functionalize carboxylated cellulose (B213188) nanocrystals (CNCs) with 2-aminoanthracene, among other amines. nih.gov This surface modification of CNCs opens up possibilities for their use in various applications, including the development of new functional nanomaterials. nih.gov
Incorporation into Polymeric Structures
The integration of anthracene moieties into polymeric structures can be achieved through post-polymerization modification, a powerful technique for synthesizing functional macromolecules. One notable method involves the quaternization of pre-existing polymers with anthracene-containing alkylating agents. This approach creates polycationic materials where the anthracene unit is appended to the polymer backbone via a stable linkage. arkat-usa.org
A specific example is the synthesis of poly(1-vinylimidazolium) derivatives. arkat-usa.org The process begins with poly-(1-vinylimidazole) (PVI), a polymer with highly basic nitrogen atoms in its pendant imidazole (B134444) rings, making them susceptible to quaternization reactions. arkat-usa.orgwikipedia.org This PVI backbone is reacted with an excess of custom-synthesized alkylating agents that incorporate the anthracene fluorophore. arkat-usa.org The reaction, typically conducted by refluxing in a solvent mixture such as n-BuOH/EtOH, leads to the exhaustive quaternization of the imidazole units, resulting in the formation of poly({3-[2-(anthracen-9-ylmethyl)amino]ethyl}-1-vinylimidazolium chloride) and similar structures. arkat-usa.org This method effectively grafts the anthracene group onto the polymer, yielding a material with the combined properties of a polyelectrolyte and a fluorophore. arkat-usa.org
The successful incorporation and complete quaternization can be confirmed using ¹H NMR spectroscopy by comparing the signal intensities of the polymer chain's protons with those of the methylene (B1212753) groups attached to the anthracene fluorophore. arkat-usa.org These resulting polycationic polymers have been investigated for their chemosensor properties, demonstrating selectivity for specific metal cations like Zn²⁺ by exhibiting significant increases in fluorescence intensity. arkat-usa.org
| Polymer Structure Name | Alkylating Agent Used | Key Property |
|---|---|---|
| Poly({3-[2-(anthracen-9-ylmethyl)amino]ethyl}-1-vinylimidazolium chloride) | N-(Anthracen-9-ylmethyl)ethane-1,2-diamine derived chloride | Selective fluorescence enhancement in the presence of Zn²⁺ cations. |
| Poly({3-[2-(anthracen-9-ylmethyl)(3,5-dichlorophenyl)amino]-2-oxoethyl}-1-vinylimidazolium chloride) | 2-Chloro-N-(3,5-dichlorophenyl)-N-(anthracen-9-ylmethyl)acetamide | Acts as a chemosensor for AcO⁻, causing a color change from pale yellow to bright orange. |
Another strategy for creating anthracene-containing polymers is the direct copolymerization of a suitable olefin monomer with an anthracene-functionalized comonomer. For instance, a novel isotactic polypropylene (B1209903) with pendant anthryl groups (An-iPP) has been synthesized by copolymerizing propylene (B89431) and 9-hexenylanthracene. acs.org This method yields a high molecular weight polymer with a significant incorporation of the anthracene unit, which then serves as a reactive handle for further post-polymerization modifications via Diels-Alder reactions. acs.org
Synthesis of Difunctionalized Anthracene Units for Donor-Acceptor Systems
Difunctionalized anthracene derivatives are crucial components in the design of organic molecules for optoelectronic applications, such as dye-sensitized solar cells (DSSCs). mdpi.com A key synthetic strategy involves creating a "push-pull" system where an electron-donating group and an electron-accepting group are positioned at opposite ends of the anthracene core, facilitated by a π-conjugated spacer. The 2,6-substitution pattern on the anthracene ring is particularly advantageous as it mitigates the steric hindrance often observed in 9,10-disubstituted anthracenes, thereby improving intramolecular charge transfer. mdpi.comresearchgate.net
A well-established synthetic route to produce these 2,6-difunctionalized anthracene dyes starts with 2,6-dibromo-9,10-dihexyloxyanthracene. mdpi.com The synthesis proceeds in several steps:
Monosubstitution via Kumada Cross-Coupling: The starting dibromoanthracene undergoes a Kumada cross-coupling reaction with a thienyl magnesium bromide reagent. This selectively replaces one of the bromine atoms with a thiophene (B33073) unit, which will later serve as part of the π-conjugated bridge. mdpi.com
C-N Coupling Reaction: The remaining bromine atom is then substituted with a diarylamine donor group (such as diphenylamine (B1679370) or N-phenylnaphthalen-1-amine) through a C-N coupling reaction. This step introduces the electron-donating component of the system. mdpi.com
Formylation: The thiophene ring is then functionalized with an aldehyde group. This is achieved through lithiation using n-butyllithium, followed by quenching the reaction with dimethylformamide (DMF). mdpi.com
Knoevenagel Condensation: In the final step, the aldehyde intermediate is reacted with cyanoacetic acid in the presence of ammonium acetate (B1210297) as a catalyst. This Knoevenagel condensation forms the cyanoacrylic acid group, which acts as both the electron acceptor and the anchoring group for binding to semiconductor surfaces like TiO₂. mdpi.comresearchgate.net
This modular synthesis allows for the creation of a series of dyes with tailored properties by varying the diarylamine donor group. mdpi.com
| Compound Name | Diarylamine Donor Group | Absorption λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
|---|---|---|---|
| An-1 | Diphenylamine | 479 | 3.70 x 10⁴ |
| An-2 | N-Phenylnaphthalen-1-amine | 477 | 3.48 x 10⁴ |
| An-3 | Bis(4-(diethylamino)phenyl)amine | 508 | 4.50 x 10⁴ |
| An-4 | N-Phenylanthracen-2-amine | 480 | 4.62 x 10⁴ |
Advanced Spectroscopic Characterization of Anthracen 2 Aminium and Its Derivatives
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy is a fundamental tool for probing the electronic transitions within a molecule. For anthracen-2-aminium and its derivatives, this technique reveals how structural modifications and the molecular environment influence their light-absorbing properties.
Ultraviolet-Visible (UV-Vis) Absorption Properties
The UV-Vis absorption spectra of 2-aminoanthracene (B165279) and its protonated form, this compound, are characterized by distinct bands corresponding to π-π* transitions within the anthracene (B1667546) core. In its neutral form, 2-aminoanthracene in ethanol (B145695) exhibits an absorption peak at approximately 336 nm. aatbio.com The absorption spectrum of 2-aminoanthracene is similar to that of the parent anthracene molecule but with an additional red-shifted broad shoulder between 400 and 500 nm. rsc.org This shift is attributed to the electron-donating nature of the amino group, which leads to delocalization across the molecule. rsc.org
Protonation of the amino group to form this compound significantly alters the electronic properties and, consequently, the absorption spectrum. The addition of an acid, such as trifluoroacetic acid (TFA), to a solution of an anthracene derivative can cause a slight redshift of the characteristic anthracene absorption bands. rsc.org For instance, upon protonation, the broad absorption band of aminoperylene, a related compound, is replaced by a new band with a marked vibrational progression, resembling the spectrum of the parent perylene (B46583) core. unige.ch This is because protonation diminishes the electron-donating character of the amino group, localizing the electronic transitions on the aromatic system. unige.ch
The solvent environment also plays a role in the UV-Vis absorption of these compounds. Studies on N-triazinyl derivatives of 2-aminoanthracene have shown that the spectra are influenced by solvent polarity. researchgate.net Similarly, the absorption spectra of anthracene-based azo dyes, derived from 2-aminoanthracene, show features similar to anthracene with an added red-shifted shoulder due to extended delocalization. rsc.org
Interactive Table: UV-Vis Absorption Data for 2-Aminoanthracene and Derivatives
| Compound | Solvent/Conditions | Absorption Maxima (λ_max, nm) | Reference |
|---|---|---|---|
| 2-aminoanthracene | Ethanol | 336 | aatbio.com |
| 2-aminoanthracene | Cyclohexane | 356.2 (Molar Extinction: 9,700 cm⁻¹/M) | |
| Anthracene Viologen (AnV²⁺) | DMSO | 338, 358, 375, 395 | researchgate.net |
| Azo-OH (from 2-aminoanthracene) | Acetonitrile (B52724) | Broad shoulder at ≈400-500 | rsc.org |
| Azo-OMe (from 2-aminoanthracene) | Acetonitrile | Broad shoulder at ≈400-500 | rsc.org |
| 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivative (ADPI 3) | CH₂Cl₂ | 350-390 | rsc.org |
Diffuse Reflectance Electronic Absorption Studies in Solid State
Diffuse reflectance spectroscopy (DRS) is a valuable technique for analyzing the optical properties of solid-state materials, providing information comparable to transmission UV-Vis spectroscopy for solutions. azooptics.comrsc.org This method is particularly useful for studying powdered samples or thin films where transmission measurements are impractical. azooptics.cominoe.ro
For thin films of 2-aminoanthracene, studies have shown that the material retains its chemical structure during vacuum deposition, as confirmed by comparing the FTIR spectra of the powder and the film. inoe.ro However, the intensities of absorption bands can be altered due to differences in molecular packing and film thickness. inoe.ro The UV-Vis spectrum of a thin film of an anthracene viologen derivative deposited on an ITO substrate showed similar absorption to its solution spectrum but with a redshift in the absorption maxima. researchgate.net This redshift is often indicative of intermolecular interactions in the solid state.
DRS has been employed to study a variety of materials, from catalysts to biological tissues. azooptics.comresearchgate.net For instance, the diffuse reflectance spectrum of MoS₂ nanoparticles showed a strong absorption in the UV region and a weaker, broad absorption in the visible region. researchgate.net In the context of this compound derivatives, DRS can be used to characterize their solid-state electronic properties, which are crucial for applications in optoelectronic devices. inoe.ro The technique can reveal changes in electronic structure upon aggregation or incorporation into a solid matrix.
Absorption Band Enhancement in Sensing Applications
The absorption properties of this compound derivatives can be modulated by interactions with other molecules, a phenomenon that is exploited in chemosensor design. The binding of an analyte can lead to a significant change in the absorption spectrum, such as the appearance of a new band or the enhancement of an existing one.
For example, the interaction of an anthracene-based azo dye with an acidic medium was studied. rsc.org While theoretical calculations predicted a reduction in the HOMO-LUMO gap upon protonation, the experimental absorption spectra did not show a significant shift upon the addition of one equivalent of trifluoroacetic acid (TFA). rsc.org This suggests that the extent of protonation and the resulting spectral changes can be complex.
In another study, an anthracene-labeled pyridinium (B92312) amide-urea conjugate was designed for the fluorometric sensing of L-N-acetylvaline salt. beilstein-journals.org The binding of the anion was also monitored by UV-Vis titration, which can reveal changes in the ground state of the sensor molecule upon complexation. Similarly, the titration of an anthracene-imidazole derivative with tetrabutylammonium (B224687) fluoride (B91410) resulted in the emergence of a broad long-wavelength absorption band, indicating deprotonation and enhanced π-electron delocalization. rsc.org This change in absorbance can be used to quantify the interaction.
Luminescence and Fluorescence Spectroscopy
Luminescence and fluorescence spectroscopy are powerful techniques for investigating the excited-state properties of molecules. These methods provide information on the emission of light from a substance after it has absorbed light or other electromagnetic radiation.
Photoluminescence Emission Spectra
The photoluminescence (PL) spectra of this compound and its derivatives are highly sensitive to their chemical structure and environment. 2-aminoanthracene itself is a fluorescent compound with a reported emission peak at 513 nm when excited at 336 nm. aatbio.com Thin films of 2-aminoanthracene exhibit efficient green emission in the range of 502.18-512.78 nm. inoe.ro The intensity of this emission can be significantly enhanced by controlling the deposition conditions of the film. inoe.ro
Derivatives of 2-aminoanthracene have been synthesized to tune these photophysical properties. For instance, N-triazinyl derivatives of 2-aminoanthracene show fluorescence that is dependent on the substituents and the solvent polarity. researchgate.net The introduction of imidazole (B134444) groups to an anthracene core has also been explored. rsc.org The protonation of these imidazole-tethered anthracene derivatives by carboxylic acids leads to a continuous increase in the characteristic vibrational π*-π transitions of the anthracene moiety. rsc.org
The emission properties are also influenced by the formation of salts and the resulting molecular packing in the solid state. rsc.org For example, the photoluminescence of salts formed between imidazole-tethered anthracene derivatives and pyridinedicarboxylic acids is influenced by the arrangement of the fluorophores. rsc.org
Interactive Table: Photoluminescence Emission Data for Anthracene Derivatives
| Compound/System | Excitation Wavelength (λ_ex, nm) | Emission Maxima (λ_em, nm) | Solvent/Conditions | Reference |
|---|---|---|---|---|
| 2-aminoanthracene | 336 | 513 | - | aatbio.com |
| 2-aminoanthracene films | 382 | 502.18 - 513.58 | Solid State | inoe.ro |
| Anthracene | 350 | - | Cyclohexane | |
| Anthracene Viologen (AnV²⁺) | 375 | 413 | DMSO | researchgate.net |
| Azo-OH (from 2-aminoanthracene) | - | 477 | Acetonitrile | rsc.org |
| Azo-OMe (from 2-aminoanthracene) | - | 476 | Acetonitrile | rsc.org |
| Hanthraimida (imidazole-tethered anthracene) | - | 418, 441, 471 | - | rsc.org |
Solvatofluorochromic Phenomena
Solvatofluorochromism refers to the change in the fluorescence emission spectrum of a compound with the polarity of the solvent. This phenomenon arises from the differential stabilization of the ground and excited states of the fluorophore by the solvent molecules. Derivatives of 2-aminoanthracene have been shown to exhibit solvatofluorochromism.
The fluorescence spectra and quantum yields of N-triazinyl derivatives of 2-aminoanthracene were measured in various solvents, including 1,4-dioxane, ethyl acetate (B1210297), dibutyl ether, and acetonitrile, demonstrating the influence of solvent polarity on their emission properties. researchgate.net Similarly, a series of π-extended 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) derivatives have been synthesized and shown to possess interesting solvatofluorochromic properties, making them useful for solvent polarity-sensitive applications. rsc.org
In a study of an anthracene-labeled pyridinium amide-urea conjugate, the emission spectrum was recorded in acetonitrile. beilstein-journals.org The interaction with different guest molecules in this solvent led to distinct changes in the fluorescence, including quenching or the appearance of a new, red-shifted emission band. beilstein-journals.org This new band was attributed to the formation of a charge-transfer complex in the excited state, the stability of which is often solvent-dependent. beilstein-journals.org The dual fluorescence of 9-(N,N-Dimethylamino)anthracene has also been studied extensively, with its two emission bands showing strong dependence on solvent polarity and viscosity. iitkgp.ac.in
Quenched Emission Spectra Analysis in Sensing
The inherent fluorescence of the anthracene moiety makes this compound and its derivatives excellent candidates for fluorescent chemosensors. optica.org Their emission intensity can be selectively quenched or, in some cases, enhanced in the presence of specific analytes, forming the basis of sensitive detection methods. The mechanism of this fluorescence modulation is often dependent on the interaction between the sensor's binding site and the target analyte.
Derivatives of 2-aminoanthracene have been engineered to detect a variety of species, including anions, cations, and neutral molecules. For instance, anthracene-linked calix capes.gov.brpyrrole conjugates exhibit significant fluorescence quenching upon binding with anions such as fluoride, chloride, and dihydrogenphosphate in solution. researchgate.net The degree of quenching is influenced by the structural linkage between the anthracene fluorophore and the anion binding site, with shorter distances and conjugated pathways leading to more efficient quenching. researchgate.net
The sensing of metal ions is another prominent application. Schiff base derivatives of 2-aminoanthracene have shown selective fluorescence responses to metal ions like Fe³⁺ and Cu²⁺. sigmaaldrich.comresearchgate.net The quenching mechanism in these cases can be attributed to processes such as photoinduced electron transfer (PET) from the sensor to the metal ion or ligand-to-metal charge transfer (LMCT). sigmaaldrich.comresearchgate.net In some sensor designs, the binding of a metal ion can prevent an existing PET process, leading to a "turn-on" fluorescence response. wikipedia.org A notable example involves a Schiff base of 2-aminoanthracene and 2-thiophenecarboxaldehyde, which is non-fluorescent but becomes fluorescent upon hydrolysis catalyzed by Cr³⁺ ions, releasing the highly emissive 2-aminoanthracene. mdpi.com
Furthermore, these derivatives are effective in pH sensing and detecting nitroaromatic compounds. The fluorescence of certain derivatives can be progressively quenched as pH changes, a phenomenon linked to the protonation of amine groups which can initiate a quenching process. usra.eduspectrabase.com For the detection of explosives, a nickel complex of an anthracene derivative demonstrated 95% fluorescence quenching in the presence of 2,4,6-trinitrophenol (TNP), attributed to an energy transfer mechanism. wikipedia.org Aggregation-induced emission enhancement (AIEE) active compounds incorporating anthracene have also been developed for the ultra-sensitive detection of herbicides like pendimethalin (B1679228) through fluorescence quenching. anton-paar.com
Table 1: Examples of Fluorescence Sensing Applications using this compound Derivatives This table is interactive. Users can sort columns by clicking on the headers.
| Sensor Type (Derivative) | Analyte Detected | Observed Response | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Calix capes.gov.brpyrrole-anthracene conjugate | Fluoride (F⁻), Chloride (Cl⁻), Dihydrogenphosphate (H₂PO₄⁻) | Fluorescence Quenching | Anion Binding | researchgate.net |
| Anthracene-based Schiff base | Iron (Fe³⁺) | Fluorescence Quenching | Ligand-to-Metal Charge Transfer (LMCT) | sigmaaldrich.com |
| Anthracene-based Schiff base | Copper (Cu²⁺) | Colorimetric and Fluorescence Quenching | Ion Binding / Photoinduced Electron Transfer (PET) | researchgate.net |
| Ni-Anthracene Complex | 2,4,6-Trinitrophenol (TNP) | Fluorescence Quenching | Energy Transfer | wikipedia.org |
| 2-aminodimethylterephthalate derivative | Protons (pH) | Fluorescence Quenching | Internal Charge Transfer (ICT) | usra.edu |
| Anthracene-pyrimidine conjugate | Pendimethalin (Herbicide) | Fluorescence Quenching | Photoinduced Charge Transfer & FRET | anton-paar.com |
Fluorescence Lifetime Measurements
Fluorescence lifetime measurements provide deeper insights into the excited-state dynamics of this compound and its derivatives, complementing steady-state emission spectra. The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state and is sensitive to the molecular environment and non-radiative decay pathways.
Studies on N-triazinyl derivatives of 2-aminoanthracene have involved nanosecond kinetics measurements of the fluorescence decay in various solvents, indicating that both the substituents and solvent polarity influence the photophysical properties. inoe.ro For a specific anthracene-based derivative (AG), the fluorescence lifetime was found to be highly dependent on the aggregation state. capes.gov.br In nonprotic solvents like toluene (B28343), a monomeric form predominates with a lifetime of approximately 11 ns. capes.gov.br In contrast, in water, a T-shaped dimer forms with a significantly longer fluorescence lifetime of about 25 ns. capes.gov.br
In the context of sensing, fluorescence lifetime changes can be a robust analytical signal. For an anthracene-appended pyridinium amide-urea conjugate, time-resolved fluorescence decay studies were performed to understand the interaction with anions. The fluorescence decay times were measured in the absence and presence of specific guests, revealing changes in the excited-state processes upon binding. Similarly, the fluorescence decay profiles of a polyoxo ethylene (B1197577) chain derivative with 2-aminoanthracene end-groups were analyzed. The model compound, 2-acetamido-anthracene, showed a biexponential decay, while the full sensor molecule exhibited a triexponential decay, with the third lifetime component attributed to intramolecular excited dimers. acsmaterial.com These detailed lifetime analyses are crucial for understanding complex photophysical behaviors, including intramolecular interactions and complex formation. acsmaterial.comresearchgate.net
Table 2: Selected Fluorescence Lifetime Data for this compound Derivatives This table is interactive. Users can sort columns by clicking on the headers.
| Compound/Derivative | Solvent/Condition | Lifetime (τ) | Comments | Reference |
|---|---|---|---|---|
| N-triazinyl-2-aminoanthracenes | Various solvents | Nanosecond range | Decay kinetics measured | inoe.ro |
| Anthracene Derivative (AG) Monomer | Toluene, Dichloromethane (B109758) | ~11 ns | Preserved vibronic structure | capes.gov.br |
| Anthracene Derivative (AG) T-shaped Dimer | Water | ~25 ns | High luminescence quantum yield | capes.gov.br |
| Anthracene-pyridinium conjugate (Receptor 1) | Acetonitrile (CH₃CN) | 3.51 ns (93.1%), 0.65 ns (6.9%) | Biexponential decay | |
| Receptor 1 + L-N-acetylvaline salt | Acetonitrile (CH₃CN) | 3.55 ns (91.1%), 0.72 ns (8.9%) | Biexponential decay, slight change upon binding |
Microscopic Luminescence Properties
Investigating the luminescence of this compound derivatives at the microscopic level reveals spatial variations in their photophysical properties, which are often linked to molecular organization, local environment, and intermolecular interactions. Techniques such as laser confocal microscopy and fluorescence lifetime imaging microscopy (FLIM) are instrumental in these studies. rsc.orgnasa.gov
Research on silylethyne-substituted anthracene derivative crystals has demonstrated how crystal packing and polymorphism directly impact microscopic optical properties. rsc.orgnasa.gov Using confocal microscopy, it was shown that different crystal polymorphs exhibit distinct emission spectra. rsc.org FLIM analysis further confirmed these findings, showing that derivatives with more isolated anthracene units within the crystal lattice have shorter fluorescence lifetimes and emission spectra that more closely resemble those of isolated molecules in solution. rsc.orgnasa.gov This highlights the profound influence of non-covalent interactions like π-π stacking on the luminescence characteristics. rsc.orgnasa.gov
FLIM has also been employed to visualize the distribution and behavior of anthracene-based probes within biological systems. capes.gov.br When human breast cancer cells were incubated with a specific anthracene derivative, FLIM images revealed a clear differentiation in fluorescence lifetimes between the cell nucleus and the cytoplasm. capes.gov.br The data suggested that a longer-lifetime species, identified as a T-shaped dimer, was preferentially located in the nucleus, while species with shorter lifetimes were found in the cytoplasm. capes.gov.br This spatial mapping of luminescence properties provides valuable information on the probe's intracellular interactions and aggregation state. capes.gov.br Furthermore, fluorescence microscopy has been used to study the interactions of 2-aminoanthracene with DNA, demonstrating that certain co-solutes can prevent the carcinogen from reaching the cellular DNA, a finding with significant implications in toxicology and chemoprevention. acs.org
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the molecular structure of this compound and its derivatives by measuring the absorption of infrared radiation corresponding to molecular vibrations. wikipedia.orgpressbooks.pub
The FT-IR spectrum of 2-aminoanthracene has been recorded and serves as a reference for more complex systems. inoe.rothermofisher.com In a study comparing 2-aminoanthracene powder with thin films grown via a hot wall technique, FT-IR analysis confirmed that the compound's chemical structure remained intact during the vacuum deposition process, as the positions of the vibrational frequencies were unchanged. inoe.ro However, the relative intensities of the absorption bands were altered, which was attributed to differences in the molecular packing and orientation between the bulk powder and the ordered thin film. inoe.ro
FT-IR is also crucial for confirming the successful synthesis and functionalization of materials with 2-aminoanthracene. For example, when single-walled carbon nanotubes (SWCNTs) were functionalized with anthracene, FT-IR spectra provided clear evidence of the covalent modification. researchgate.net The appearance of new peaks corresponding to aromatic C-H stretching (3019 cm⁻¹), C-C bond stretching (1525 cm⁻¹), and C-H out-of-plane bending (769 cm⁻¹) in the spectrum of the functionalized nanotubes confirmed the presence of the anthracene moiety. researchgate.net Similarly, the synthesis of derivatives such as 1-[(2-anthracenyl)thiocarbamoyl]benzotriazole and N-Acetyl-9-amino-10-(2-methoxyphenyl)anthracene has been verified using FT-IR, with characteristic peaks for N-H and C=O vibrations being identified. arkat-usa.org
Table 3: Characteristic FT-IR Vibrational Frequencies for 2-Aminoanthracene Derivatives This table is interactive. Users can sort columns by clicking on the headers.
| Compound | Technique / Medium | Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|---|---|
| Anthracene-functionalized SWCNTs | KBr pellet | 3019 | Aromatic C-H stretching | researchgate.net |
| Anthracene-functionalized SWCNTs | KBr pellet | 1525 | C-C bond stretching | researchgate.net |
| Anthracene-functionalized SWCNTs | KBr pellet | 769 | C-H out-of-plane bending | researchgate.net |
| N-Acetyl-9-amino-10-(2-methoxyphenyl)anthracene | KBr | 3260 | N-H stretching | arkat-usa.org |
| N-Acetyl-9-amino-10-(2-methoxyphenyl)anthracene | KBr | 1665 | C=O stretching | arkat-usa.org |
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a sampling technique frequently used with FT-IR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal to no preparation. wikipedia.organton-paar.com In ATR-IR, an infrared beam is passed through a crystal of high refractive index (the ATR crystal). The beam reflects off the internal surface that is in contact with the sample, creating an evanescent wave that penetrates a short distance (typically 0.5-2 µm) into the sample. wikipedia.org The detector measures the attenuated infrared radiation, producing a spectrum characteristic of the sample's surface. anton-paar.com
This technique is particularly useful for obtaining the vibrational spectrum of powdered or solid samples like 2-aminoanthracene. The PubChem database contains a reference ATR-IR spectrum for 2-aminoanthracene, recorded on a Bruker Tensor 27 FT-IR instrument using a DuraSamplIR II accessory, which demonstrates the application of this method for standard compound identification. nih.gov
ATR-IR is also routinely employed to characterize newly synthesized derivatives. In a study detailing the synthesis of thiourea (B124793) derivatives from amines, including 2-aminoanthracene, FTIR-ATR spectroscopy was used to identify the products. For the derivative 1-[(2-anthracenyl)thiocarbamoyl]benzotriazole, a range of characteristic vibrational bands (νmax) were recorded, including a peak at 3232 cm⁻¹ corresponding to the N-H stretch, confirming the formation of the thiourea linkage. The ease of use and the ability to analyze samples in their native state make ATR-IR a valuable and efficient tool in the spectroscopic characterization of this compound and its derivatives. mdpi.combruker.com
Raman Spectroscopy (including Surface-Enhanced Raman Spectroscopy and Time-Gated Raman Spectroscopy)
Raman spectroscopy provides complementary information to IR spectroscopy by probing molecular vibrations that result in a change in polarizability. While standard Raman scattering is inherently weak, the signal for polycyclic aromatic hydrocarbons (PAHs) like this compound can be dramatically amplified using Surface-Enhanced Raman Spectroscopy (SERS). mdpi.com
Raman Spectroscopy: The Raman spectrum of anthracene-based compounds features characteristic bands, primarily in the 1200-1600 cm⁻¹ region, which correspond to intramolecular C-C and C=C stretching modes within the aromatic rings. usra.eduresearchgate.net When 2-aminoanthracene is used to functionalize other materials, such as single-walled carbon nanotubes (SWCNTs), Raman spectroscopy can confirm the covalent linkage. The spectrum of functionalized SWCNTs shows two main peaks: the G-band (~1585 cm⁻¹) and the D-band (~1327 cm⁻¹), with the D-band's intensity indicating the degree of structural disorder introduced by functionalization. researchgate.net
Surface-Enhanced Raman Spectroscopy (SERS): SERS overcomes the low sensitivity of conventional Raman by adsorbing the analyte onto a nanostructured metallic surface, typically silver or gold. mdpi.comcopernicus.org This can lead to enhancement factors of 10⁶ or greater, enabling detection of trace amounts. researchgate.net Intense and reproducible SERS spectra of 2-aminoanthracene have been obtained using substrates like silver-coated filter paper. capes.gov.brresearchgate.net This technique is highly valuable for detecting PAHs at low concentrations. researchgate.net
Time-Gated Raman Spectroscopy: A significant challenge in the Raman analysis of anthracene derivatives is their strong native fluorescence, which can overwhelm the much weaker Raman signal. optica.org Time-gated Raman spectroscopy is an effective technique to mitigate this issue. nasa.gov By using a pulsed laser and a detector with a fast gate, the Raman signal, which is generated almost instantaneously, can be collected before the onset of the delayed fluorescence emission. This allows for the acquisition of clear Raman spectra even from highly fluorescent samples, which would otherwise be difficult or impossible to analyze. nasa.govnih.gov This technique is particularly promising for the in situ analysis of organic materials, including potential biosignatures on other planets. nasa.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives in solution. It provides detailed information about the chemical environment of individual atoms, enabling the unambiguous identification of isomers and the study of dynamic processes.
Proton NMR (¹H NMR) provides distinct signatures for the hydrogen atoms within the molecular structure of this compound and its derivatives. The ¹H NMR spectrum of the parent compound, 2-aminoanthracene, recorded in DMSO-d6, shows a series of signals in the aromatic region, typically between δ 6.9 and 8.3 ppm. chemicalbook.comchemicalbook.com The amino group protons (NH₂) usually appear as a broad singlet. chemicalbook.com The specific chemical shifts and coupling patterns allow for the assignment of each proton on the anthracene core. chemicalbook.com
For example, the ¹H NMR data for 2-aminoanthracene (also known as 2-anthrylamine) is presented below:
| Proton Assignment | Chemical Shift (δ, ppm) |
| L (NH₂) | 5.60 |
| K | 6.930 |
| J | 7.091 |
| G | 7.290 |
| F | 7.368 |
| E | 7.819 |
| D | 7.866 |
| C | 7.901 |
| B | 8.037 |
| A | 8.269 |
| Data recorded in DMSO-d6 at 400 MHz. chemicalbook.comchemicalbook.com |
In derivatives of 2-aminoanthracene, the chemical shifts of the aromatic protons can vary significantly depending on the nature and position of the substituents. For instance, in complex spiro derivatives, the aromatic protons exhibit a multiplet in the range of δ 6.11-8.51 ppm. rsc.org The synthesis of 9-amino-10-aryl-anthracene derivatives also yields characteristic ¹H NMR spectra, where peri protons show distinctive downfield shifts. arkat-usa.org The study of these spectra is fundamental for confirming the successful synthesis and determining the precise structure of these complex molecules. rsc.orgdergipark.org.tr
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. libretexts.org For aromatic compounds like this compound, the carbon atoms of the fused rings typically resonate in the δ 100-150 ppm range. libretexts.org
The ¹³C NMR spectra of 2-aminoanthracene derivatives have been reported in various studies. For example, in new isatin (B1672199) derivatives of 2-aminoanthracene, the aromatic carbons were observed between 111.6 and 146.9 ppm. dergipark.org.tr Additional signals corresponding to other functional groups, such as imine (C=N) at ~155 ppm and carbonyl (C=O) at ~164 ppm, were also identified, confirming the structure of the synthesized compounds. dergipark.org.tr
A summary of characteristic ¹³C NMR chemical shifts for two isatin derivatives of 2-aminoanthracene is provided below:
| Compound | Carbon Type | Chemical Shift Range (δ, ppm) |
| Isatin Derivative 2a | Aromatic C | 111.6 - 146.7 |
| C=N | 153.6 | |
| C=O | 164.3 | |
| Isatin Derivative 2b (5-nitro) | Aromatic C | 111.3 - 147.5 |
| C=N | 155.4 | |
| C=O | 164.0 | |
| Data recorded in DMSO-d6 at 150 MHz. dergipark.org.tr |
These detailed spectral data are crucial for distinguishing between isomers and confirming the covalent attachment of various functional groups to the anthracene core. rsc.orgrsc.org
NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time, including the photoreactivity of anthracene derivatives. nih.govmdpi.com Anthracenes are known to undergo [4+4] photodimerization upon irradiation with UV light. mdpi.comnih.govresearchgate.net ¹H NMR can be used to follow the kinetics of this process by monitoring the decrease in the intensity of the monomer's proton signals and the corresponding increase in the signals of the dimer product over time. nih.govpsu.eduacs.org
In a study investigating the photodimerization of a mixture of anthracene and 9-bromoanthracene, ¹H NMR spectroscopy allowed for the simultaneous monitoring of the formation of two homodimers and one mixed dimer. nih.govmdpi.comzenodo.org This approach enables the determination of relative reaction rates under identical experimental conditions. nih.govmdpi.com The kinetic data, derived from the changes in signal integration in successive NMR spectra, showed that the dimerization of anthracene was significantly faster than that of 9-bromoanthracene. nih.govmdpi.com Such kinetic studies are vital for understanding the photoreactive properties of these compounds, which is essential for their application in developing photoresponsive materials. nih.govnih.govresearchgate.net
Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy
Mass Spectrometry (e.g., High-Resolution Electrospray Ionization Mass Spectrometry)
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is highly effective for the analysis of complex organic molecules like anthracene derivatives. nih.govrsc.org
The electron ionization mass spectrum of 2-aminoanthracene shows a prominent molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 193, which corresponds to its molecular weight and is typically the base peak (100% relative intensity). chemicalbook.comnih.gov The spectrum also displays several fragment ions that provide structural information. chemicalbook.com
| m/z | Relative Intensity (%) | Possible Assignment |
| 194 | 17.8 | [M+1]⁺ |
| 193 | 100.0 | [M]⁺ (Molecular Ion) |
| 192 | 3.4 | [M-H]⁺ |
| 165 | 34.9 | [M-HCN-H]⁺ |
| 164 | 5.4 | [M-HCN-2H]⁺ |
| 163 | 6.1 | [M-HCN-3H]⁺ |
| Data from MS-NW-6206. chemicalbook.com |
High-resolution ESI-MS is particularly useful for confirming the molecular formula of newly synthesized derivatives. nih.gov For example, the structures of isatin-based derivatives of 2-aminoanthracene were confirmed by LC-MS using positive mode ESI, where the observed base peaks corresponded to the protonated molecules ([M+H]⁺). dergipark.org.trmassbank.eu This technique provides high accuracy mass measurements, allowing for the unambiguous determination of elemental compositions. nih.gov
Spectroelectrochemical Analysis
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to investigate the properties of molecules as they undergo oxidation and reduction. pineresearch.com This method typically involves monitoring changes in the UV-Visible absorption spectrum of a species while its oxidation state is controlled electrochemically at a transparent or semi-transparent electrode. pineresearch.com
The electrochemical behavior of 2-aminoanthracene and its derivatives has been explored in various contexts. For instance, the interaction of 2-aminoanthracene with DNA was studied electrochemically by monitoring the changes in the oxidation signals of DNA bases, demonstrating the compound's electrochemical activity. researchgate.net
Furthermore, the electrochemical properties of novel derivatives are often characterized using techniques like cyclic voltammetry (CV). A study on a new organic semiconductor based on an anthracene derivative revealed distinct, irreversible oxidation and reduction peaks in its cyclic voltammogram, suggesting that the charged species generated are unstable in the solution. rsc.org In another study, the synthesis of 2-amino-anthracene triosmium clusters yielded isomeric products whose photophysical and electrochemical behaviors were characterized, providing insight into their electronic structures. nih.gov These analyses are crucial for applications in electronics and sensor technology, where the redox properties of the materials are paramount.
Crystallographic and Structural Elucidation Studies
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) is a powerful technique for determining the precise atomic arrangement within a crystalline solid. anton-paar.comrsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule and its packing in the crystal lattice can be constructed.
SCXRD analysis provides exact data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. In derivatives of anthracene (B1667546), the anthracene core provides a large, conjugated planar structure which influences potential pharmacological activity. mdpi.com However, substituents can introduce significant conformational distortions.
For instance, in 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole, the arene groups around the imidazole (B134444) core rotate significantly to avoid steric clashing. rsc.org Similarly, in another anthracene-based cyclophane, large twist angles of 82° and 85° were observed between the anthracene and pyridinium (B92312) units. acs.org These twisted conformations are a direct consequence of steric hindrance between bulky groups. rsc.org In metal complexes, the bond lengths and angles around the central metal ion are determined with high precision. For example, in a rhodium(III) complex with an anthracen-9-ylmethylene ligand, the Rh-N bond lengths were found to be comparable to previously reported values. mdpi.com
Variable-temperature XRD studies can also visualize static conformational changes and dynamic trajectories of molecules in the solid state, revealing motions such as stretching, torsion, and twisting. rsc.org
Table 1: Selected Crystallographic Data for [RhCl₃(DMSO)(9-PMAH)]∙DMSO mdpi.com
| Parameter | Value |
| Chemical Formula | C₂₀H₂₁Cl₃N₄O₂RhS |
| Formula Weight | 625.73 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.2561(8) |
| b (Å) | 10.5186(10) |
| c (Å) | 14.8643(14) |
| α (°) | 82.593(2) |
| β (°) | 88.016(2) |
| γ (°) | 73.193(2) |
| Volume (ų) | 1219.0(2) |
| Z | 2 |
| Density (calc) (g/cm³) | 1.706 |
The arrangement of molecules in a crystal, or solid-state packing, is crucial for determining material properties. Organic semiconductors, for example, can exhibit different packing structures, such as herringbone or pitched π-stacking, which significantly affect device performance. rsc.org In some anthracene derivatives, molecules pack in a non-parallel fashion. rsc.org The conformation of the molecule directly influences the packing efficiency; twisted conformations can lead to relatively loose packing in the solid state. rsc.org Conversely, some solvated structures can exhibit an intimate packing motif. rsc.org In certain reduced and complexed cycloparaphenylenes, which share features with acenes like anthracene, anions can align in a herringbone pattern. researchgate.net
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. acs.orgbiorxiv.org These different forms, or polymorphs, can have different physical properties, including solubility, stability, and fluorescence. acs.org Polymorphism often arises from alternative tertiary packing of stable molecular conformations that are energetically similar. biorxiv.org This can lead to polymorphic ambiguity where different forms coexist, sometimes even within a single fibril. biorxiv.org
For example, an N-methyl-N-octylamino-substituted anthracene–pentiptycene π-system exhibits a bifurcated polymorphic transition, where a green-emissive polymorph can thermally transform into both a yellow-emissive polymorph and a different green-emissive polymorph, each with distinct molecular conformations and crystal packing. acs.org The specific polymorph obtained can be influenced by the crystallization solvent, leading to what is known as pseudopolymorphism. acs.org
Non-covalent intermolecular interactions are the primary forces that direct the self-assembly of molecules into a crystalline solid. researchgate.netmdpi.com For aromatic systems like anthracene, hydrogen bonds and π-π stacking are often the dominant structure-forming interactions. researchgate.netmdpi.com
Hydrogen Bonding : In structures containing suitable donor and acceptor groups, such as the imidazole moiety in some anthracene derivatives, hydrogen bonds can form extensive networks that stabilize the crystal structure. rsc.org In metal complexes, interactions such as N-H···O and C-H···Cl have been observed between the ligand, solvent molecules, and counter-ions, contributing to a three-dimensional supramolecular structure. mdpi.com
π-π Stacking : The interaction between the electron-rich π-systems of adjacent anthracene rings is a key feature in their solid-state architecture. nih.gov These interactions can be strong, on the order of a hydrogen bond, and have a significant stabilizing effect. acs.org The distance between stacked rings is a key parameter; in one rhodium complex, the shortest distance between neighboring anthracene rings was measured at 3.6442(13) Å. mdpi.com In another system, interplanar distances between anthracene moieties alternated between 3.3 and 3.6 Å. acs.org
Table 2: Examples of Intermolecular Interactions in Anthracene Derivatives
| Interaction Type | Description | Source(s) |
| π-π Stacking | Occurs between adjacent anthracene rings, with distances of 3.3-3.6 Å. acs.org Critical for solid-state architecture. nih.gov | nih.gov, mdpi.com, acs.org |
| Hydrogen Bonding | Imidazole units can act as both H-bond donors and acceptors. rsc.org N-H···O and C-H···Cl bonds contribute to 3D structures in complexes. mdpi.com | rsc.org, mdpi.com |
| C-H···π Interactions | Observed between C-H groups and the π-face of aromatic rings, contributing to crystal packing. rsc.org | nih.gov, rsc.org |
Anthracen-2-aminium and its derivatives can act as chelating ligands, binding to metal ions through multiple donor atoms. ekb.egorientjchem.org The resulting coordination complexes exhibit a variety of geometries determined by the metal ion's electronic configuration and the ligand's structure. nih.gov
Many reported complexes involving ligands derived from 2-aminoanthracene (B165279) feature a six-coordinated octahedral geometry around the metal center. ekb.egmdpi.com For example, complexes with the general formula [M(L)(phen)Cl] (where M = Co(II), Ni(II), Cu(II), etc.) were found to have a six-coordinate shape. ekb.eg In these cases, the anthracene-derived ligand often behaves as a bidentate or tridentate chelating agent, coordinating through atoms such as azomethine nitrogen and carbonyl oxygen. ekb.egmdpi.comresearchgate.net
The specific metal ion plays a crucial role. First-row divalent metal ions show preferences for certain geometries due to ligand field stabilization energy. nih.gov For instance, Cu(II) (a d⁹ ion) often favors square planar or axially distorted octahedral geometries due to Jahn-Teller effects, while Zn(II) (a d¹⁰ ion) is flexible and commonly forms tetrahedral complexes. nih.gov
Table 3: Coordination Geometries in Metal Complexes with Anthracene-Derivative Ligands
| Metal Ion | Ligand Type | Coordination Geometry | Chelation Mode | Source(s) |
| Fe(II), Co(II), Ni(II) | Azo dye from 2-Aminoanthracene-9,10-dione | Six-Coordinate | Bidentate | ekb.eg |
| Co(II), Ni(II) | (E)-2,4-dibromo-1-((2-hydroxybenzylidene) amino)anthracene-9,10-dione | Octahedral | Bidentate | orientjchem.org |
| Rh(III) | (Z)-2-(2-(anthracen-9-ylmethylene)hydrazineyl)pyrimidine | Distorted Octahedral | Bidentate (N,N') | mdpi.com |
| Mn(II), Co(II), Cu(II) | 2-hydroxy-benzoic acid hydrazide derivative | Distorted Octahedral | Tridentate (N,O) | researchgate.net |
Intermolecular Interaction Analysis (e.g., π-π stacking, C-H···O, C-H···π, Hydrogen Bonding)
Powder X-ray Diffraction (PXRD) Characterization of Thin Films
Powder X-ray diffraction (PXRD) is a versatile technique used for characterizing polycrystalline materials, including thin films. anton-paar.comwayne.edu Unlike SCXRD, which requires a single, high-quality crystal, PXRD analyzes a sample containing many randomly oriented crystallites. anton-paar.com The resulting diffraction pattern is a fingerprint of the crystalline phases present in the material.
For thin films, PXRD is used to:
Identify crystalline phases : Confirming that the desired material has been formed. wayne.edu
Determine crystallinity : Assessing the degree of crystalline order versus amorphous content. researchgate.net
Analyze texture : Determining if the crystallites have a preferred orientation on the substrate.
Measure film thickness and roughness : Using specialized techniques like X-ray Reflectivity (XRR), often performed on the same instrument. wayne.edumalvernpanalytical.com
Grazing-incidence X-ray diffraction (GIXRD) is a specific PXRD technique particularly useful for studying surface layers and thin films, as it limits the penetration of the X-ray beam to the near-surface region. malvernpanalytical.com While single crystals of anthracene have been successfully grown and analyzed, researchgate.net the application of PXRD would be essential for quality control and structural analysis of this compound when deposited as a thin film for applications in areas like electronics or sensors. wayne.eduangstrom-advanced.com
Electron Microscopy for Morphological Characterization (e.g., Scanning Electron Microscopy)
Electron microscopy, particularly Scanning Electron Microscopy (SEM), is a critical technique for the morphological characterization of crystalline materials, providing detailed high-resolution images of the surface topography. While specific SEM studies on this compound are not extensively documented, research on the parent compound, anthracene, and its derivatives provides significant insight into the application of this technique.
In the context of 2-aminoanthracene, SEM has been employed to examine its effect as an additive in photoresist materials for electron beam lithography. acs.org These investigations revealed that the introduction of 2-aminoanthracene can improve the quality and reduce the line-edge roughness of lithographic patterns. acs.org SEM images confirmed that the additive helps to optimize the pattern outline. acs.org Furthermore, studies on thin films of 2-aminoanthracene have used SEM to check surface characteristics, such as RMS-roughness and the influence of grain boundaries. researchgate.net
Detailed morphological studies on fabricated anthracene-based nanostructures also highlight the capabilities of SEM. These analyses have identified various morphological forms, including straight fibers, thick rod-like structures, and well-aligned fibers arranged in comb-like or flower-like patterns. cambridge.org The diameters of these structures can range from 200 nanometers to 1 micrometer, with lengths extending into the micron scale. cambridge.org It is noted from SEM images that it can be challenging to distinguish between hollow tubes and solid fibers without complementary techniques. cambridge.org
Research on milled anthracene microparticles further details the morphological features that can be characterized by SEM. tandfonline.com The uncoated particles are described as being somewhat ill-defined in size and morphology, with evidence of an unusual perforated and porous surface. tandfonline.com When these microparticles are coated, SEM imaging can characterize the uniformity and morphology of the coating layer. tandfonline.com
Table 1: Summary of Morphological Features of Anthracene-Based Materials Observed by SEM
| Material | Observed Morphological Features | Research Context |
| Anthracene Single Crystals | Well-faceted morphology, uniform size, surface defects, varied shapes depending on solvent. researchgate.netresearchgate.net | Crystal growth and characterization. researchgate.netresearchgate.net |
| 2-Aminoanthracene Additive | Improved pattern quality, reduced line-edge roughness. acs.org | Electron beam lithography photoresist. acs.org |
| 2-Aminoanthracene Thin Films | Characterization of RMS-roughness and grain boundaries. researchgate.net | Photodetector applications. researchgate.net |
| Anthracene-based Nanostructures | 1D nano/microstructures, straight fibers, thick rods, comb-like and flower-like arrangements. cambridge.org | Fabrication and characterization of nanostructures. cambridge.org |
| Milled Anthracene Microparticles | Ill-defined size and morphology, perforated and porous surface. tandfonline.com | Characterization of synthetic cosmic dust mimics. tandfonline.com |
Computational Chemistry and Theoretical Studies on Anthracen 2 Aminium
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool for investigating the properties of molecular systems. For Anthracen-2-aminium, these methods elucidate its geometry, electronic characteristics, and vibrational behavior at an atomic level.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed for calculations on polycyclic aromatic hydrocarbons and their derivatives due to its balance of computational cost and accuracy. nasa.govlookchemmall.com Studies on related anthracene (B1667546) compounds have utilized DFT to determine structural characteristics, vibrational assignments, and intramolecular charge transfer properties. researchgate.netresearchgate.net
A crucial first step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a local minimum on the potential energy surface. github.io For this compound, this procedure involves systematically adjusting the atomic coordinates to minimize the total electronic energy of the molecule. The resulting optimized structure provides key parameters such as bond lengths and bond angles, which are essential for all subsequent property calculations. ajol.info Calculations on the parent anthracene molecule have been performed to determine its optimized structure, providing a reference for understanding the effects of substitution. researchgate.net The geometry is typically optimized using a functional like B3LYP combined with a basis set such as 6-31G(d,p). researchgate.netresearchgate.net
Table 1: Representative Optimized Geometric Parameters for this compound (Calculated) Note: These values are illustrative, based on typical DFT calculations for similar aromatic systems.
| Parameter | Atoms Involved | Value |
|---|---|---|
| Bond Length | C2-N | ~1.47 Å |
| Bond Length | N-H | ~1.02 Å |
| Bond Length | C1-C2 | ~1.37 Å |
| Bond Angle | C1-C2-C3 | ~120.5° |
| Bond Angle | C1-C2-N | ~119.8° |
| Dihedral Angle | C3-C2-N-H | ~0.0° / 180.0° |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wuxibiology.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net For this compound, the protonated amino group (-NH3+) acts as a strong electron-withdrawing group. This is expected to significantly lower the energy of both the HOMO and LUMO compared to the neutral 2-aminoanthracene (B165279) molecule. The HOMO is typically localized over the anthracene π-system, while the LUMO is also distributed across the aromatic rings. The precise energy values and distributions are determined through DFT calculations. researchgate.netresearchgate.net
Table 2: Representative Frontier Molecular Orbital Energies for this compound (Calculated) Note: Values are illustrative and depend on the specific DFT functional and basis set used.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.5 eV |
| LUMO | -2.0 eV |
| HOMO-LUMO Gap | 5.5 eV |
Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which align with the classic Lewis structure concept. uni-muenchen.defaccts.de This method is highly effective for analyzing intramolecular charge transfer (ICT) and hyperconjugative interactions by examining the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. wisc.eduresearchgate.net The stabilization energy E(2) associated with these donor-acceptor interactions can be quantified using second-order perturbation theory. researchgate.net In this compound, the primary feature would be the significant positive charge localized on the aminium group (-NH3+). NBO analysis would quantify the charge on each atom and reveal the extent of electron density delocalization from the aromatic ring's π-system towards the electron-deficient aminium group. rsc.org
Table 3: Representative Natural Population Analysis (NPA) Charges for this compound (Calculated) Note: Values are illustrative and show expected charge distribution.
| Atom/Group | Calculated Charge (e) |
|---|---|
| Nitrogen (N) | -0.85 |
| Hydrogen (on N) | +0.45 (each) |
| Aminium Group (-NH3) Total | +0.50 |
| Carbon (C2, attached to N) | +0.15 |
| Anthracene Ring System (Total) | +0.50 |
The Molecular Electrostatic Potential (MEP) is a real-space scalar field that provides a visual representation of the charge distribution within a molecule. uni-muenchen.de It is calculated to predict how a molecule interacts with other charged species and is an effective descriptor for identifying sites for electrophilic and nucleophilic attack. nih.govmdpi.com The MEP map is typically colored to denote different potential values: red indicates regions of most negative potential (electron-rich, attractive to electrophiles), while blue indicates areas of most positive potential (electron-poor, attractive to nucleophiles), and green represents regions of near-zero potential. nih.govwolfram.com For the this compound cation, the MEP map would prominently feature a strong region of positive potential (blue) centered on and around the -NH3+ group, reflecting its cationic nature and role as an electrophilic site. The π-cloud of the anthracene rings would exhibit a less positive or near-neutral potential. researcher.life
Theoretical vibrational analysis is performed by calculating the second derivatives of the energy with respect to atomic coordinates, which yields harmonic vibrational frequencies. csc.fi These calculated frequencies and their corresponding intensities can be used to simulate the infrared (IR) and Raman spectra of a molecule. lookchemmall.com DFT calculations have been specifically used to determine the harmonic frequencies and intensities for 2-aminoanthracene and its positive ion (this compound). nasa.gov Such studies show that the addition of the amino group significantly affects the vibrational spectrum compared to unsubstituted anthracene. nasa.gov
Potential Energy Distribution (PED) analysis is then used to characterize the nature of the vibrational modes. PED quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, or torsions) to each normal mode of vibration, allowing for an unambiguous assignment of the calculated frequencies to specific molecular motions. researchgate.netreed.edu
Table 4: Selected Calculated Vibrational Frequencies and Assignments for this compound (Representative) Note: Based on general frequencies for amino-PAHs and data from analogous systems. nasa.gov
| Frequency (cm⁻¹) | Vibrational Mode Assignment (PED) |
|---|---|
| ~3300-3400 | N-H asymmetric & symmetric stretching |
| ~3050-3100 | Aromatic C-H stretching |
| ~1620 | NH3+ deformation (scissoring) |
| ~1400-1600 | Aromatic C=C ring stretching |
| ~1320 | C-N stretching |
| ~700-900 | Aromatic C-H out-of-plane bending |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the properties of electronically excited states. rsc.org It is an extension of Density Functional Theory (DFT), which is primarily a ground-state theory, and is formally justified by the Runge-Gross theorem. stackexchange.com TD-DFT is particularly valuable for predicting electronic absorption and emission spectra, offering a favorable balance between computational cost and accuracy for many molecular systems. ups-tlse.frresearchgate.net
For this compound, TD-DFT calculations can elucidate how the protonated amino group influences the electronic transitions of the anthracene core. These calculations predict vertical excitation energies, which correspond to the maxima in an absorption spectrum, and the associated oscillator strengths, which relate to the intensity of the absorption bands. scirp.org
Theoretical studies on similar anthracene derivatives demonstrate that TD-DFT can effectively model their photophysical properties. For instance, in anthracene-based azo dyes, TD-DFT calculations have been used to understand the electronic structure of both neutral and protonated species, revealing how protonation can significantly shift absorption features. rsc.org In fluorescent chemosensors based on anthracene, TD-DFT has been instrumental in explaining fluorescence quenching mechanisms, such as photoinduced electron transfer (PET), and in studying processes like excited-state proton transfer (ESPT). nih.gov The method can also be used to optimize the geometries of excited states, providing insights into the structural changes a molecule undergoes upon photoexcitation. nii.ac.jp
Table 1: Illustrative TD-DFT Calculation Results for this compound This table presents hypothetical TD-DFT data for the lowest-lying singlet excited states of this compound, calculated to simulate its electronic absorption spectrum.
| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S1 | 3.20 | 387 | 0.15 | HOMO -> LUMO |
| S2 | 3.45 | 359 | 0.08 | HOMO-1 -> LUMO |
| S3 | 4.77 | 260 | 1.20 | HOMO -> LUMO+1 |
Note: This data is illustrative and intended to represent typical output from a TD-DFT calculation. HOMO stands for Highest Occupied Molecular Orbital, and LUMO for Lowest Unoccupied Molecular Orbital.
Advanced Electron Correlation Methods (e.g., DLPNO-NEVPT2)
While TD-DFT is a powerful tool, it can sometimes fail for systems with significant multi-reference character, where the electronic structure cannot be described by a single determinant. In such cases, more advanced methods that account for both static and dynamic electron correlation are necessary. N-electron valence state perturbation theory (NEVPT2) is one such multi-reference method that is robust and free from issues like intruder states. uni-stuttgart.de
The Domain-based Local Pair Natural Orbital (DLPNO) scheme, when combined with NEVPT2, creates the DLPNO-NEVPT2 method. This approach significantly reduces the computational cost and allows calculations on large molecules by localizing the electron correlation problem. faccts.de It has been shown to recover nearly all of the correlation energy of the more computationally expensive canonical method. faccts.de The DLPNO-NEVPT2 method is particularly useful for studying the excited states of polycyclic aromatic hydrocarbons (PAHs) and systems with complex electronic structures, like transition metal complexes. researchgate.netcesga.esrsc.org
For this compound, DLPNO-NEVPT2 could be employed to provide a high-accuracy benchmark for its excited state energies, especially for states that might have charge-transfer or multi-exciton character. It would be the method of choice to investigate potential energy surfaces involving bond breaking/formation or conical intersections, where the electronic structure is inherently multi-reference. semanticscholar.org
Table 2: Conceptual Comparison of TD-DFT and DLPNO-NEVPT2
| Feature | Time-Dependent DFT (TD-DFT) | DLPNO-NEVPT2 |
| Theoretical Basis | Single-reference (typically) | Multi-reference |
| Electron Correlation | Treats dynamic correlation via an exchange-correlation functional. | Treats both static (via CASSCF) and dynamic correlation (via perturbation theory). |
| Typical Application | UV-Vis spectra, bright excited states, routine calculations. | High-accuracy benchmarks, states with multi-reference character, photochemistry. |
| Computational Cost | Relatively low, scales well with system size. | High, but reduced to near-linear scaling with the DLPNO approximation. uni-stuttgart.deresearchgate.net |
Intermolecular Interactions and Supramolecular Assembly Prediction
The way molecules pack in the solid state is governed by a delicate balance of intermolecular interactions, which dictates the material's properties. Computational chemistry is a key tool for predicting and understanding these supramolecular arrangements. ucr.edu
For aromatic molecules like this compound, non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces are crucial. nih.gov The protonated aminium group (-NH3+) is a strong hydrogen bond donor, and these interactions would play a significant role in directing the crystal packing. mdpi.com Furthermore, the large aromatic surface of the anthracene core facilitates π-π stacking interactions. mdpi.com
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing chemical bonds and intermolecular interactions based on the topology of the electron density (ρ(r)). nih.gov QTAIM defines atoms as regions of space bounded by zero-flux surfaces and identifies bond paths—lines of maximum electron density connecting atomic nuclei. nih.gov The point along this path where the electron density is at a minimum is called the bond critical point (BCP).
The properties of the electron density at the BCP, such as its value (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction. For covalent bonds, ρ(r) is large and ∇²ρ(r) is negative. For closed-shell interactions, such as hydrogen bonds and van der Waals contacts, ρ(r) is small and ∇²ρ(r) is positive. ijnc.ir
In the context of this compound assemblies, QTAIM can be used to:
Identify and characterize hydrogen bonds: Locate the BCPs corresponding to N-H···X interactions and quantify their strength. mdpi.comnih.gov
Analyze π-π stacking: Identify BCPs between the aromatic rings of adjacent molecules to confirm and characterize these weak interactions.
Theoretical studies on similar systems, such as amine-based metal complexes and protonated amines, have successfully used QTAIM to quantify the energetic contribution of various non-covalent interactions, confirming that hydrogen bonds and π-interactions are dominant. mdpi.comacs.org
Table 3: Typical QTAIM Parameters and Their Interpretation
| Interaction Type | Typical ρ(r) at BCP (a.u.) | Sign of ∇²ρ(r) at BCP | Interpretation |
| Covalent Bond (e.g., C-C) | > 0.20 | Negative | Shared-shell interaction, charge accumulation. |
| Strong Hydrogen Bond | 0.02 - 0.04 | Positive | Closed-shell, some covalent character. |
| Weak Hydrogen Bond | 0.002 - 0.02 | Positive | Closed-shell, mainly electrostatic. |
| van der Waals (e.g., π-π) | < 0.01 | Positive | Closed-shell, weak interaction. |
Note: These values are approximate ranges and can vary depending on the specific system.
Theoretical Studies of Supramolecular Arrangements
Mechanistic Investigations
The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings, and anthracene is a classic diene for this transformation. wikipedia.org Computational studies, primarily using DFT, are essential for elucidating the detailed mechanisms of these reactions. orientjchem.orgnih.gov These studies involve locating the transition state (TS) on the potential energy surface and calculating the activation energy barrier, which determines the reaction rate. mdpi.com
For a substituted diene like this compound, a key question is regioselectivity—for example, whether an unsymmetrical dienophile adds in an "ortho" or "meta" fashion relative to the substituent. orientjchem.org DFT calculations can predict the major product by comparing the activation energies of the different possible pathways. The pathway with the lower energy barrier is kinetically favored. orientjchem.orgmdpi.com
The aminium group (-NH3+), being a strong electron-withdrawing group via induction, would significantly alter the electronic properties of the anthracene diene compared to an electron-donating amino group (-NH2) or an unsubstituted anthracene. This is expected to influence both the reaction rate and the regioselectivity. Frontier Molecular Orbital (FMO) theory is often used within a DFT framework to rationalize the observed or calculated selectivity, by analyzing the energies and orbital coefficients of the diene's HOMO and the dienophile's LUMO. nih.gov Mechanistic studies on related systems have shown that the reaction is typically concerted, proceeding through a single transition state, although stepwise mechanisms can be favored under certain conditions, such as with catalytic involvement. wikipedia.orgresearchgate.net It has also been noted that protonation can influence the mechanism of cycloadditions involving anthracene. semanticscholar.org
Table 4: Illustrative DFT Results for a Diels-Alder Reaction of this compound This table shows hypothetical calculated activation energies for the reaction of this compound with an unsymmetrical dienophile (e.g., acrolein).
| Pathway | Relative Transition State Energy (ΔG‡, kcal/mol) | Predicted Outcome |
| ortho-attack | 25.2 | Minor Product |
| meta-attack | 23.5 | Major Product |
Note: This data is illustrative. The lower activation energy for the meta-attack pathway suggests it is the kinetically favored route.
Substituent Effects on Reactivity and Properties
Computational studies on anthracene derivatives reveal that the strategic placement of substituents on the aromatic core significantly influences the molecule's reactivity and electronic properties. The nature and position of these functional groups alter the electron distribution within the π-system, thereby tuning the molecule's behavior. rsc.orgnih.gov
The electronic effects of substituents, whether electron-donating or electron-withdrawing, directly impact the reactivity of the anthracene system. rsc.org Electron-donating groups increase the electron density of the aromatic ring, which can enhance the rate of electrophilic substitution reactions. libretexts.org Conversely, electron-withdrawing groups decrease the ring's electron density, deactivating it towards electrophiles but potentially making it more susceptible to nucleophilic attack. libretexts.orgmsu.edu
Theoretical investigations using Hammett parameters have established a quantitative relationship between the electronic character of a substituent and the photochemical reactivity of anthracene derivatives. rsc.org For instance, studies on 9-substituted anthracenes show that stronger electron-withdrawing groups lead to a more significant red shift in the maximum absorption wavelength (λmax) associated with photodimerization. rsc.org Furthermore, a strong electronic effect, regardless of whether it is donating or withdrawing, has been shown to accelerate thermal dissociation kinetics, indicating lower thermal stability. rsc.org
The position of the substituent is also critical. Density Functional Theory (DFT) calculations have shown that substitutions along the direction of the transition dipole moment of the bright La excited state tend to increase the oscillator strength. nih.gov For example, symmetric substitution at the 1,4,5,8 positions can significantly enhance oscillator strength and lower the band gap. nih.gov In azaanthracenes, the aromaticity is enhanced when an electronegative substituent is placed closer to the nitrogen atom(s). researchgate.net These findings underscore the power of substitution as a tool to fine-tune the photophysical properties of the anthracene core for specific applications. nih.govrsc.org
Table 1: Effect of Substituent Position on Anthracene Properties This table is a representative summary based on general findings in the cited literature and may not reflect data for this compound specifically.
| Substituent Position | General Effect on Reactivity | Impact on Photophysical Properties | Reference |
|---|---|---|---|
| 9-position | Influences thermal dissociation kinetics; both EDG and EWG can accelerate it. | Strong EWGs cause a red-shift in λmax for photodimerization. | rsc.org |
| 1, 4, 5, 8 positions | --- | Symmetric substitution can significantly increase oscillator strength. | nih.gov |
| 2, 3, 6, 7 positions | --- | Substitution influences absorption and fluorescence properties. | nih.gov |
Prediction of Electronic and Optical Properties
Theoretical calculations, primarily employing Density Functional Theory (DFT), are crucial in predicting the nonlinear optical (NLO) properties of anthracene derivatives. rsc.org These properties are fundamental to applications in photonics and optoelectronics, such as optical switching and frequency generation. researchgate.netmdpi.com The NLO response in organic molecules arises from the interaction of intense electromagnetic fields with the molecular electron cloud, leading to phenomena described by higher-order susceptibilities (χ(2), χ(3)) and the corresponding molecular hyperpolarizabilities (β, γ). mdpi.comsemanticscholar.org
For anthracene derivatives, computational studies have focused on calculating the first and second hyperpolarizabilities. The introduction of donor-π-acceptor (D-π-A) motifs is a common strategy to enhance NLO responses. bohrium.com In these systems, the anthracene core can act as part of the π-conjugated bridge or as a donor/acceptor unit itself. Quantum chemical calculations show that charge transfer from the donor to the acceptor through the π-system is a key mechanism for activating the NLO response. rsc.orgacs.org
Studies on various anthracene derivatives have demonstrated their potential as NLO materials. For instance, calculations on anthracene diimide derivatives substituted with halides showed that the total static first-order hyperpolarizability can be many times greater than that of the standard compound urea. ajol.info Similarly, for certain anthracene-based chalcones, the calculated third-order susceptibility (χ(3)) was found to be on the order of 1.10 x 10⁻⁴ esu. researchgate.net The choice of DFT functional, such as B3LYP or CAM-B3LYP, can significantly influence the calculated values, highlighting the importance of the theoretical methodology. researchgate.netajol.info
Femtosecond Z-scan experiments, supported by DFT calculations, have been used to investigate the third-order NLO properties of anthracene derivatives, revealing processes like two-photon absorption (TPA). rsc.orgrsc.org For example, in two related anthracene derivatives (AN-1 and AN-2), extending the π-bridge was found to enhance the NLA response, a result supported by theoretical fitting of the experimental data. rsc.orgrsc.org
Table 2: Calculated Nonlinear Optical Properties of Selected Anthracene Derivatives This table presents a selection of theoretical NLO data for different anthracene-based systems to illustrate the range of predicted properties.
| Compound Type | Property Calculated | Theoretical Method | Predicted Value | Reference |
|---|---|---|---|---|
| Anthracene Diimide Derivative | First Hyperpolarizability (β) | DFT/B3LYP | >2000 times that of Urea | ajol.info |
| Anthracene Chalcone (DA-ANC) | HOMO-LUMO Gap | DFT/B3LYP/6–311G++(d,p) | 2.55 eV | researchgate.net |
| Anthracene Chalcone (biphenyl-ANC) | Third-order Susceptibility (χ⁽³⁾) | DFT | 1.10 x 10⁻⁴ esu | researchgate.net |
The electronic band gap (the energy difference between the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO) is a critical parameter that dictates the electronic and optical properties of a material. nanoge.org Theoretical studies have shown that the band gap of anthracene and its derivatives can be effectively tuned through several strategies, making them suitable for applications ranging from photovoltaics to organic light-emitting diodes (OLEDs). doi.orgresearchgate.net
One effective method is substitutional doping . DFT calculations have demonstrated that doping crystalline anthracene with elements like oxygen, phosphorus, or sulfur can significantly reduce the band gap. doi.orgresearchgate.net For instance, while pure crystalline anthracene has a band gap greater than 2 eV, doped materials have shown calculated band gaps in the range of 0.415–1.559 eV. doi.org This reduction is attributed to the introduction of new energy levels within the original band gap of the host material.
Another approach is the application of hydrostatic pressure . Theoretical models predict that increasing pressure on crystalline anthracene causes a decrease in lattice parameters and bond lengths. researchgate.net This compression enhances the intermolecular interactions and orbital overlap, leading to a narrowing of the band gap. researchgate.net The combination of doping and pressure has been shown to be particularly effective, with studies identifying specific pressure points for doped anthracene systems that result in ideal band gaps for solar cell applications (e.g., S-doped anthracene under 2.5 GPa exhibiting a gap of 1.341 eV). doi.orgresearchgate.net
Furthermore, chemical modification of the anthracene molecule itself provides a powerful means of tuning the band gap. Attaching electron-donating or -withdrawing groups, or extending the π-conjugation, can systematically alter the HOMO and LUMO energy levels. nih.govresearchgate.net For example, computational studies on anthracene-based dyes for dye-sensitized solar cells (DSSCs) showed that strategic structural modifications could reduce the energy gap and produce a red-shift in absorption, improving light-harvesting capabilities. researchgate.net Similarly, studies on donor-acceptor organic semiconductors have shown that increasing the pro-quinoidal character of the molecular core can effectively narrow the band gap. nih.gov
Table 3: Predicted Band Gaps of Modified Crystalline Anthracene
| Modification | Applied Pressure (GPa) | Predicted Band Gap (eV) | Theoretical Method | Reference |
|---|---|---|---|---|
| Pure Anthracene | 0 | > 2.0 | DFT | doi.org |
| O-doped Anthracene | 8.75 | 1.353 | DFT | doi.orgresearchgate.net |
| P-doped Anthracene | 10 | 1.073 | DFT | doi.orgresearchgate.net |
The electronic coupling parameter, often denoted as Vab (or charge transfer integral, J), quantifies the interaction energy between the initial and final electronic states in a charge transfer process. acs.org It is a key factor in determining the rate of charge hopping in organic semiconductor materials, as described by Marcus theory. scispace.com Computational chemistry provides essential tools for calculating Vab and understanding charge transport at the molecular level in anthracene derivatives.
DFT calculations are commonly used to determine Vab between adjacent molecules in a crystal lattice or between donor and acceptor moieties within a single molecule. acs.orgresearchgate.net The magnitude of Vab is highly sensitive to the relative distance and orientation of the interacting π-systems. For anthracene derivatives, studies have focused on how molecular packing and substituent-induced changes in structure affect these coupling parameters.
For example, a computational study on 2,6-di(naphthalen-2-yl)anthracene (dNaAnt) investigated the charge transport properties, finding that specific packing motifs lead to significant hole transfer integrals. researchgate.net In another study on di-anthracene (2A), hole mobilities were calculated based on charge transfer integrals (Vh) derived from quantum chemical calculations, with a Vh of 56.50 meV found for adjacent anthracene rings. shuaigroup.net These calculations reveal the specific pathways, or "hopping paths," that dominate charge transport through the material. shuaigroup.net
The methodology for calculating Vab can vary. The energy splitting in dimer (or fragment) calculations is a common approach. For instance, in a study of P4O6 molecular clusters, the electronic coupling V for hole and electron transfer between two fragments was calculated to be 0.0171 and 0.1547 eV, respectively, using this method. acs.org The choice of functional within DFT, particularly long-range-corrected functionals like UCAM-B3LYP, can be important for obtaining reasonable results for electronic coupling in donor-acceptor systems. acs.org These theoretical calculations provide a molecular-level understanding that is crucial for designing new organic materials with improved charge carrier mobilities. scispace.com
Table 4: Calculated Electronic Coupling/Transfer Integrals for Anthracene and Derivatives
| System | Interacting Units | Parameter | Calculated Value (meV) | Theoretical Method | Reference |
|---|---|---|---|---|---|
| Anthracene | Molecule pair | J, holes | 611 | DFT | scispace.com |
| Anthracene | Molecule pair | J, electrons | 337 | DFT | scispace.com |
| di-anthracene (2A) | Adjacent rings | Vh | 56.50 | Quantum nuclear tunneling model | shuaigroup.net |
Electrochemical Behavior and Electron Transfer Mechanisms of Anthracen 2 Aminium Derivatives
Cyclic Voltammetry (CV) Studies
Cyclic voltammetry is a powerful technique used to investigate the electrochemical behavior of anthracen-2-aminium derivatives. researchgate.netnih.govnih.govacs.orglibretexts.orgresearchgate.net CV studies reveal information about the oxidation and reduction processes, the stability of the generated radical ions, and the kinetics of electron transfer.
For instance, the cyclic voltammetry of 4-[(anthracen-9-ylmethylene)-amino]-1, 5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one at a platinum electrode in acetonitrile (B52724) shows that the compound is oxidized in the positive scan through the loss of one electron, forming a radical cation. This is followed by a rapid chemical step. The radical cation then loses another two electrons, producing a trication, which also undergoes a subsequent chemical reaction. iieta.org The reduction of this compound involves the consumption of two consecutive electrons to form a radical anion, followed by a fast chemical step. The radical anion then gains another electron to form a dianion, which is also followed by a chemical step. iieta.org
In another study, the electrochemical behavior of 2-aminoanthracene (B165279) (2-AA) was investigated using square wave voltammetry at a screen-printed electrode. researchgate.netias.ac.in The oxidation peaks of guanine (B1146940) and adenine (B156593) in the presence of 2-AA were used to detect DNA damage, as the interaction between 2-AA and DNA affects these oxidation signals. researchgate.netias.ac.in
The substitution pattern on the anthracene (B1667546) bridge significantly influences the electrochemical behavior. A study of 1,5-bis(di-p-anisylamine)anthracene, 2,6-bis(di-p-anisylamine)anthracene, and 9,10-bis(di-p-anisylamine)anthracene revealed two consecutive redox couples between +0.6 and +1.0 V vs Ag/AgCl. sioc-journal.cnsioc-journal.cn
The electrochemical properties of novel 9,10-di(naphthalen-2-yl) anthracene (ADN) derivatives have also been explored using cyclic voltammetry. rsc.org These studies help in understanding the relationship between the molecular structure and the physical properties of these materials, which are relevant for applications in organic light-emitting diodes (OLEDs). rsc.org
Oxidation and Reduction Potentials Determination
The oxidation and reduction potentials of this compound derivatives are key parameters that determine their suitability for various applications. These potentials are typically determined from cyclic voltammetry measurements.
The oxidation of this compound derivatives often involves the amino group and the anthracene ring. For example, in triosmium clusters of 2-amino-anthracene, irreversible oxidations are observed in the range of +0.35 to +0.49 V. nih.govnih.gov The reduction of these clusters is also generally irreversible, occurring in the range of -1.85 to -2.14 V for some complexes, while others show reversible or quasi-reversible one-electron reduction waves at less negative potentials. nih.govnih.gov
A study on diazotized 2-aminoanthracene reported an oxidation potential of 0.235 V vs. SCE. cdnsciencepub.com The redox potentials of anthraquinone (B42736) derivatives, which share a structural similarity with the oxidized form of anthracene, are strongly dependent on the nature and position of substituents on the molecule. electrochemsci.org For example, the introduction of electron-donating groups like amino or hydroxyl groups can shift the reduction potentials. electrochemsci.orgresearchgate.net
The electrochemical data for several anthracene derivatives are summarized in the table below.
| Compound/System | Oxidation Potential (V) | Reduction Potential (V) | Reference Electrode | Reference |
| 2-Aminoanthracene (diazotized) | 0.235 | - | SCE | cdnsciencepub.com |
| Triosmium clusters of 2-amino-anthracene | +0.35 to +0.49 (irreversible) | -1.85 to -2.14 (irreversible) | Not specified | nih.govnih.gov |
| 9,10-bis(di-p-anisylamine)anthracene | ~+0.6 to +1.0 (two reversible steps) | - | Ag/AgCl | sioc-journal.cnsioc-journal.cn |
| An-Au3 complex | E*ox = -1.91, Ered = -2.10 | - | SCE | rsc.org |
Electrochemical Reaction Pathways and Mechanisms (e.g., ECEEC, ECEC)
The electrochemical reactions of this compound derivatives can follow complex pathways involving multiple electron transfer and chemical reaction steps. Common mechanisms include ECE (Electron transfer-Chemical reaction-Electron transfer), ECEC (Electron transfer-Chemical reaction-Electron transfer-Chemical reaction), and ECEEC (Electron transfer-Chemical reaction-Electron transfer-Electron transfer-Chemical reaction).
For example, the oxidation of 4-[(anthracen-9-ylmethylene)-amino]-1, 5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one follows an ECEEC mechanism. iieta.org The initial one-electron oxidation (E) is followed by a fast chemical step (C), which is then followed by the transfer of two more electrons (EE) and a final chemical step (C). iieta.org The reduction of the same compound proceeds via an ECEC mechanism, where two separate electron transfers are each followed by a chemical reaction. iieta.org
In the presence of nucleophiles, the electrochemically generated quinone-type species from catechol oxidation (related to oxidized anthracene) can undergo Michael addition reactions, following an ECECECE mechanism. researchgate.net The electrochemical oxidation of 3,5-di-tert-butylcatechol (B55391) in the presence of benzylamines leads to the formation of benzoxazole (B165842) derivatives through an ECCE mechanism, involving an initial electron transfer, a chemical reaction (imine formation), another chemical reaction (cyclization), and a final electron transfer. researchgate.net
Electron Transfer Processes
Electron transfer is a fundamental process in the chemistry of this compound derivatives, underpinning their electrochemical and photophysical properties.
Photoinduced Electron Transfer
Photoinduced electron transfer (PET) is a process where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. Anthracene derivatives are excellent fluorophores and can act as either electron donors or acceptors in PET systems.
In the context of this compound, the amino group can act as an electron donor, quenching the fluorescence of the anthracene moiety. rroij.com This PET process can be modulated by protonation of the amino group, which increases its oxidation potential and suppresses the electron transfer, leading to an increase in fluorescence. almacgroup.compsu.edu This principle is utilized in the design of fluorescent pH sensors. almacgroup.compsu.edu
Studies on 3-(9-anthracene)propyltrimethylammonium bromide have shown that PET to methyl viologen is significantly enhanced in polystyrene latex dispersions compared to homogeneous aqueous solutions. gunma-ct.ac.jp This is attributed to the condensation and orientation of the reactants on the latex surface. gunma-ct.ac.jp The back electron transfer is also suppressed in these systems, leading to more effective charge separation. gunma-ct.ac.jp
Ligand-to-Metal Charge Transfer (LMCT) Phenomena
In coordination complexes, ligand-to-metal charge transfer (LMCT) involves the transfer of an electron from a ligand-based orbital to a metal-based orbital. libretexts.org This process is particularly relevant for complexes of this compound derivatives with metal ions.
In triosmium clusters containing 2-amino-anthracene, the interaction between the metal core and the organic ligand is crucial in determining the stability of the radical anions formed upon reduction. nih.gov The bonding mode between the ligand and the metal cluster can facilitate communication between them. nih.gov
While direct studies on LMCT in simple this compound complexes are not extensively detailed in the provided results, the principles of LMCT are well-established. libretexts.org The energy of the LMCT band is related to the difference in energy between the ligand's highest occupied molecular orbital (HOMO) and the metal's lowest unoccupied molecular orbital (LUMO).
Amine-Amine Electronic Coupling through Anthracene Bridges
When two or more amino groups are attached to an anthracene bridge, electronic coupling can occur between them. This coupling allows for electron transfer or delocalization between the amine centers, mediated by the anthracene spacer.
A study on bis(di-p-anisylamine)anthracene isomers showed that the degree of amine-amine electronic coupling is highly dependent on the substitution positions on the anthracene bridge. sioc-journal.cnsioc-journal.cnresearchgate.net All the studied compounds displayed two consecutive redox couples, indicating electronic communication between the two amine groups. sioc-journal.cnsioc-journal.cn
Upon one-electron oxidation, the resulting radical cations can exhibit intervalence charge transfer (IVCT) bands in the near-infrared (NIR) region. The intensity and energy of these bands provide a measure of the electronic coupling strength (Vab). For 1,5-bis(di-p-anisylamine)anthracene, a weak IVCT band was observed, while the 9,10-substituted isomer showed a strong IVCT band, indicating significant electronic coupling. sioc-journal.cnsioc-journal.cn In contrast, the 2,6-substituted isomer did not show a distinct IVCT band, suggesting weaker coupling. sioc-journal.cnsioc-journal.cn This demonstrates that the electronic communication between the amine groups is critically dependent on the orbital symmetry and connectivity through the anthracene bridge. sioc-journal.cnsioc-journal.cnresearchgate.net
Electrochemical Parameters (e.g., diffusion coefficients, electron transfer rates)
The electrochemical behavior of this compound and its related derivatives is characterized by specific parameters that quantify the efficiency and speed of their redox processes. These parameters, primarily the diffusion coefficient (D) and the electron transfer rate constant (k_s), are crucial for understanding the kinetics of electrode reactions. They are typically determined using techniques like cyclic voltammetry, convolution-deconvolution voltammetry, and digital simulation. iieta.orgresearchgate.net
The analysis of cyclic voltammograms provides significant insight into these parameters. For instance, the relationship between the peak current and the square root of the scan rate can indicate whether a process is controlled by diffusion. icm.edu.pl For reversible systems, the diffusion coefficient of a species can be calculated using the Randles-Sevcik equation, while the heterogeneous electron transfer rate constant is often estimated using the Nicholson method, which is based on the separation of peak potentials (ΔE_p). google.comacs.org
Diffusion Coefficients (D)
The diffusion coefficient measures the rate at which a substance moves through a particular medium due to a concentration gradient. In electrochemical studies of anthracene derivatives, this parameter is influenced by factors such as the solvent, the supporting electrolyte, and the temperature. researchgate.net
For the parent molecule, anthracene (An), studies in chloroform (B151607) with tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) as the electrolyte have determined the diffusion coefficient at various temperatures. The diffusion coefficient was observed to increase with temperature, a relationship described by the Stokes-Einstein equation. researchgate.net
For more complex derivatives, such as those based on an anthracen-9-ylmethylene core, the diffusion coefficients for both reduction and oxidation processes have been calculated. In a study of 4-[(anthracen-9-ylmethylene)-amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one, the diffusion coefficients for the two-step reduction process were determined from the relationship between the peak current and the square root of the scan rate. iieta.org Similarly, for anthracen-9-ylmethylene-(3,4-dimethyl-isoxazol-5-yl)-amine, diffusion coefficients were determined for its ECEC (electrochemical-chemical-electrochemical-chemical) oxidation mechanism at a gold electrode. researchgate.net
The table below summarizes reported diffusion coefficients for anthracene and a selected derivative.
| Compound/Process | Diffusion Coefficient (D) | Conditions | Source |
| Anthracene (An) | 1.520 x 10⁻⁵ cm²/s | 1 mM An in Chloroform, 100 mM TBAP, 25°C | researchgate.net |
| 1.661 x 10⁻⁵ cm²/s | 1 mM An in Chloroform, 100 mM TBAP, 30°C | researchgate.net | |
| 1.948 x 10⁻⁵ cm²/s | 1 mM An in Chloroform, 100 mM TBAP, 40°C | researchgate.net | |
| 2.259 x 10⁻⁵ cm²/s | 1 mM An in Chloroform, 100 mM TBAP, 50°C | researchgate.net | |
| 4-[(anthracen-9-ylmethylene)-amino]-1, 5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one (Reduction) | D₁ = 3.65 x 10⁻⁶ cm²/s | 0.1 mol/L TEACl in CH₃CN | iieta.org |
| D₂ = 3.14 x 10⁻⁶ cm²/s | 0.1 mol/L TEACl in CH₃CN | iieta.org |
This table is interactive. Users can sort columns by clicking on the headers.
Electron Transfer Rates (k_s)
The standard heterogeneous electron transfer rate constant (k_s or k°) quantifies the kinetic facility of an electron transfer event at the electrode-solution interface. Slow or "sluggish" electron transfer is often characterized by a large separation between the anodic and cathodic peak potentials (ΔE_p) in a cyclic voltammogram, which increases with the scan rate. iieta.org
For several anthracene derivatives, the electron transfer processes have been identified as being slow or quasi-reversible. iieta.orggoogle.com In the case of 4-[(anthracen-9-ylmethylene)-amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one, the peak separation (ΔE_p) for the first and second charge transfers ranged from 0.115 V to 0.435 V, confirming the sluggish nature of the charge transfer. iieta.org The standard heterogeneous rate constants for this compound were determined through digital simulation methods. iieta.org
Kinetic studies on other derivatives, such as the anthracene-based azo dye "azo-OMe," have also been conducted to determine electron-transfer rate constants, often in the context of proton-coupled electron transfer (PCET) mechanisms. rsc.orgfrontiersin.org For these systems, techniques like rotating disk electrode voltammetry combined with Koutecký–Levich analysis are employed. rsc.org
The table below presents some reported electron transfer rate constants for anthracene derivatives.
| Compound/Process | Rate Constant (k_s) | Conditions | Source |
| 4-[(anthracen-9-ylmethylene)-amino]-1, 5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one (Reduction) | k_s1 = 2.95 x 10⁻³ cm/s | 0.1 mol/L TEACl in CH₃CN | iieta.org |
| k_s2 = 3.15 x 10⁻³ cm/s | 0.1 mol/L TEACl in CH₃CN | iieta.org | |
| Anthracen-9-ylmethylene-(3,4-dimethyl-isoxazol-5-yl)-amine (Oxidation) | k_s1 = 1.6 x 10⁻² cm/s | 0.1 mol/L TEAP in CH₃CN | researchgate.net |
| k_s2 = 1.9 x 10⁻² cm/s | 0.1 mol/L TEAP in CH₃CN | researchgate.net |
This table is interactive. Users can sort columns by clicking on the headers.
These electrochemical parameters are fundamental to designing and optimizing applications for this compound derivatives in fields such as molecular electronics, sensors, and redox flow batteries, where the efficiency of charge and electron transport is paramount. google.commdpi.comnih.gov
Advanced Material Applications and Functionalization of Anthracen 2 Aminium Derivatives
Optoelectronic Devices and Materials
The unique electronic and photophysical properties of the anthracene (B1667546) core, characterized by its planar, π-conjugated system, make its derivatives highly suitable for a range of optoelectronic applications. mdpi.commdpi.com Functionalization of the anthracene scaffold, particularly with amino groups to form structures related to anthracen-2-aminium, allows for precise tuning of energy levels (HOMO/LUMO), charge transport characteristics, and luminescent behavior. mdpi.comsioc-journal.cn These tailored properties are critical for enhancing the performance of devices such as organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and photovoltaic cells. researchgate.netresearchgate.net
Organic Light-Emitting Diodes (OLEDs) and Blue Emission
Anthracene derivatives are a cornerstone in the development of materials for OLEDs, especially for achieving efficient and stable blue emission, which remains a significant challenge in the field. optica.orgmdpi.com The inherent violet-blue fluorescence of the anthracene core makes it an excellent starting point for designing blue-emitting materials. mdpi.com By introducing various substituents, the electronic properties and solid-state packing of the molecules can be manipulated to optimize electroluminescence performance and prevent aggregation-caused quenching, a common issue where intermolecular interactions in the solid state suppress light emission. optica.orgscispace.com
Introducing bulky groups at the 9, 10, or 2-positions of the anthracene ring, such as tert-butyl or naphthyl groups, creates steric hindrance that disrupts π-π stacking, preserving the high photoluminescence quantum yield of individual molecules in the solid state. optica.orgossila.com This strategy leads to materials that form stable amorphous films, which is beneficial for device fabrication and longevity. mdpi.com For instance, 2-tert-Butyl-9,10-di(naphth-2-yl)anthracene (TBADN), a derivative functionalized at the 2-position, is used as a blue emitter and has demonstrated excellent color purity. ossila.com
Furthermore, creating asymmetric or twisted molecular structures is another effective strategy. Asymmetric designs can prevent molecular packing, leading to thermally stable amorphous films. mdpi.com Twisting the molecular conformation, for example by linking the anthracene core to other aromatic units like triphenylamine (B166846) (TPA) and phenanthroimidazole (PI), can facilitate the formation of a hybridized local and charge-transfer (HLCT) excited state. scispace.com This state can lead to very high exciton (B1674681) utilization efficiencies in non-doped fluorescent OLEDs. scispace.com The development of bipolar materials, which can transport both holes and electrons, by combining electron-donating groups (like triphenylamine) and electron-accepting moieties with the anthracene core, allows for more balanced charge injection and a wider recombination zone within the emissive layer, boosting efficiency and stability. rsc.orgrsc.org
Table 1: Performance of Selected Anthracene Derivatives in OLEDs
| Compound Name | Role in OLED | Max. Efficiency | CIE Coordinates (x, y) | Emission Color |
| 9-(2-naphthyl)-10-(p-tolyl) anthracene (2-NTA) | Emitting Layer | 3.26 cd/A, 2.8% EQE | Not Specified | Blue |
| 2-tert-Butyl-9,10-di(naphth-2-yl)anthracene (TBADN) | Emitter | Not Specified | (0.14, 0.10) | Blue |
| 10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene (2-NaAn-1-PNa) | Host | 9.3 cd/A, 8.3% EQE (doped) | (0.134, 0.139) | Blue |
| TPA-TAn-DMAC | Emitting Layer | 4.9% EQE (non-doped) | (0.14, 0.18) | Deep-Blue |
| mCzAnBzt | Emitting Layer | 7.95% EQE | (0.15, 0.07) | Deep-Blue |
| Triphenylamine–anthracene–phenanthroimidazole (TPAAnPI) | Emitting Layer | 18.09 cd/A, 11.47% EQE | (0.15, 0.22) | Blue |
Data sourced from references mdpi.comscispace.comossila.comrsc.orgrsc.orgkoreascience.kr. EQE refers to External Quantum Efficiency.
Organic Thin-Film Transistors (OTFTs)
Anthracene derivatives are highly promising semiconductors for OTFTs due to their inherent properties, such as molecular planarity, good environmental and thermal stability, and strong intermolecular interactions that facilitate efficient charge transport. mdpi.comnih.gov The performance of an OTFT is largely dependent on the ability of the organic semiconductor to form well-ordered thin films, which allows for effective orbital overlap between adjacent molecules. researchgate.net Functionalization of the anthracene core, particularly at the 2,6-positions, is a key strategy to control the molecular packing and tune the charge carrier mobility. mdpi.comnih.gov
Introducing substituents such as thienylvinyl or arylvinyl groups at the 2,6-positions can create materials with high field-effect mobilities and excellent on/off current ratios, which are critical for transistor performance. researchgate.netsnu.ac.kr These modifications can lead to a desirable herringbone packing motif in the solid state, which is known to facilitate two-dimensional charge transport. rsc.org Research has shown that such derivatives can achieve hole mobilities as high as 0.5 cm²/Vs. pkusz.edu.cn
A significant finding is that functionalization can be used to switch the majority charge carrier from p-type (hole transport) to n-type (electron transport). The introduction of electron-withdrawing fluorine atoms onto phenyl groups substituted at the 2,6-positions of anthracene has been shown to cause a transition from p-type to n-type behavior. mdpi.comnih.gov This tunability is crucial for the development of complementary logic circuits, which require both p-type and n-type transistors. The choice of substituents not only influences the electronic properties but also affects thermal characteristics like melting point and thermal stability. mdpi.comnih.gov
Table 2: Performance of Selected 2,6-Disubstituted Anthracene Derivatives in OTFTs
| Derivative Class | Substitution | Mobility (µ) | On/Off Ratio | Carrier Type |
| Thiophene-anthracene oligomers | 2,6-bis(5'-alkylthiophen-2'-yl) | up to 0.50 cm²/Vs | > 10⁷ | p-type |
| Thienylvinylene anthracene | 2,6-bis(2-thienylvinyl) | up to 0.4 cm²/Vs | > 10⁶ | p-type |
| Arylvinyl anthracene | 2,6-bis(2-arylvinyl) | up to 0.2 cm²/Vs | ~10⁶ | p-type |
| Fluorinated phenyl anthracene | 2,6-bis(fluorophenyl) | Varies with F substitution | Not Specified | n-type |
Data sourced from references mdpi.comresearchgate.netsnu.ac.krpkusz.edu.cn.
Photovoltaic Applications
The application of anthracene derivatives in photovoltaics is an expanding area of research, with materials being designed for use in both organic solar cells and as components in hybrid technologies like perovskite solar cells. acs.orgwhiterose.ac.uk The strong light absorption and good charge-transporting properties of the anthracene core make it a versatile building block for these applications. whiterose.ac.ukdoi.org
In organic photovoltaics (OPVs), anthracene units have been incorporated into conjugated polymers as weak electron-donor moieties. whiterose.ac.uk The planarity and rigidity of the anthracene core contribute to good charge transport properties. whiterose.ac.uk Polymers based on 2,6-linked anthracene units, in particular, have been shown to improve electronic conjugation along the polymer backbone compared to those linked at the 9,10-positions. whiterose.ac.uk A key challenge in designing materials for solar cells is tuning the electronic band gap to maximize absorption of the solar spectrum. doi.orgresearchgate.net Theoretical studies have shown that the band gap of crystalline anthracene can be effectively reduced through substitutional doping and the application of pressure, making it a more suitable candidate for solar cell applications. doi.orgresearchgate.net
A novel application for an this compound derivative has been demonstrated in the field of perovskite solar cells. This compound iodide (AAI) has been successfully used as a surface passivation agent. acs.org When applied to the perovskite layer, the AAI molecules self-assemble into a tight organic layer. acs.org This layer passivates surface defects and, due to the large π-conjugated system, creates a favorable interfacial dipole that enhances charge carrier transfer from the perovskite to the hole transport layer. acs.org This modification resulted in a significant increase in the open-circuit voltage and a high power conversion efficiency of 24.7%, along with improved long-term stability. acs.org
In dye-sensitized solar cells (DSSCs), the photosensitizing dye is a critical component that governs light harvesting and charge separation. Anthracene derivatives have been extensively explored as components of metal-free organic dyes for DSSCs. worldscientific.comepfl.ch The extended π-conjugation of the anthracene unit allows for strong light absorption and efficient electron delocalization. worldscientific.com It is often used as a π-conjugated bridge or spacer, connecting an electron-donor part (like an arylamine) to an electron-acceptor/anchoring group (like cyanoacrylic acid). mdpi.comresearchgate.net
The introduction of the anthracene moiety into the dye structure has several benefits. It can broaden the absorption spectrum, leading to a higher short-circuit current density (Jsc). epfl.ch Furthermore, the planar structure of anthracene can help suppress charge recombination, where electrons in the TiO₂ electrode recombine with the electrolyte, which in turn improves the open-circuit voltage (Voc). worldscientific.comepfl.ch By carefully designing the molecular structure, power conversion efficiencies (PCE) of over 7% have been achieved. worldscientific.comepfl.ch Studies on 2,6-conjugated anthracene sensitizers have shown even higher efficiencies, with one dye achieving a PCE of 7.52%, which increased to 9.11% with the use of a co-adsorbent. rsc.org
Table 3: Performance of Selected Anthracene-Based Dyes in DSSCs
| Dye Name/Series | Anthracene Role | Jsc (mA/cm²) | Voc (mV) | PCE (%) |
| TC501 | Conjugative Linker | 12.96 | 720 | 7.03 |
| An-1 to An-4 series | π-conjugated bridge | 4.52 - 7.30 | 550 - 640 | 1.62 - 2.88 |
| Ant3 | 2,6-conjugated spacer | Not Specified | Not Specified | 7.52 |
| Ant3 (with CDCA) | 2,6-conjugated spacer | Not Specified | Not Specified | 9.11 |
Data sourced from references mdpi.comworldscientific.comepfl.chrsc.org. Jsc = Short-circuit current density, Voc = Open-circuit voltage, PCE = Power conversion efficiency, CDCA = Co-adsorbent.
Solar Cells
Charge-Transporting and Electron-Transporting Materials
The ability to efficiently transport charge carriers (electrons and holes) is fundamental to the operation of many organic electronic devices. alfa-chemistry.commdpi.com Anthracene and its derivatives are widely recognized as excellent charge-transporting materials. researchgate.netrsc.org Their suitability stems from their rigid, planar aromatic structure which allows for significant intermolecular electronic coupling in the solid state. mdpi.com Depending on the functionalization, anthracene derivatives can be engineered to be primarily hole-transporting, electron-transporting, or bipolar (transporting both). sioc-journal.cnrsc.org
As electron-transporting materials (ETMs), anthracene derivatives are crucial for balancing charge injection and transport in OLEDs, which directly impacts efficiency and lifetime. alfa-chemistry.com Key characteristics for a good ETM include high electron mobility, appropriate energy levels (LUMO) to minimize the electron injection barrier from the cathode, and good thermal stability. sioc-journal.cnalfa-chemistry.com Asymmetric anthracene-based compounds have been designed as ETMs for perovskite quantum dot LEDs (Pe-QLEDs), achieving high electron mobilities on the order of 10⁻⁵ cm²V⁻¹s⁻¹ and enabling devices with high external quantum efficiencies and low turn-on voltages. sioc-journal.cn A diphenylanthracene dimethylamine (B145610) derivative was shown to function as both an electron-injecting and electron-transporting material in inverted OLEDs and organic solar cells. acs.org
For hole transport, the highest occupied molecular orbital (HOMO) level is the critical parameter. Anthracene derivatives like 2,6-diphenyl anthracene (2,6-DPA) are known for high hole mobility. researchgate.net Systematic studies investigating the effect of substituents on the anthracene core show how these modifications influence molecular stacking and intermolecular interactions, which in turn dictate the charge transport properties. rsc.org A simple derivative, 2-naphthylanthracene (NaAnt), was shown to combine good charge transporting properties (hole mobility up to 1.10 cm² V⁻¹ s⁻¹) with strong light emission, highlighting the potential for developing multifunctional materials for optoelectronics. rsc.org
Table 4: Charge Transport Properties of Selected Anthracene Derivatives
| Compound Name/Class | Primary Function | Mobility (µ) | Device Application |
| 2-naphthylanthracene (NaAnt) | Hole Transport & Emitter | 1.10 cm² V⁻¹ s⁻¹ (hole) | OTFTs |
| DPAMA | Electron Injection/Transport | Not specified | Inverted OLEDs, OSCs |
| B1 (asymmetric anthracene) | Electron Transport | 4.78 x 10⁻⁵ cm² V⁻¹ s⁻¹ (electron) | Blue Pe-QLEDs |
| B3 (asymmetric anthracene) | Electron Transport | 4.13 x 10⁻⁵ cm² V⁻¹ s⁻¹ (electron) | Blue Pe-QLEDs |
| 2,6-Anthracene Derivatives | Hole/Electron Transport | Varies (up to 0.5 cm² V⁻¹ s⁻¹) | OTFTs |
Data sourced from references sioc-journal.cnmdpi.comrsc.orgacs.org.
Photochromic and Thermochromic Materials
The inherent structure of anthracene and its derivatives makes them prime candidates for the development of photochromic and thermochromic materials—substances that change color in response to light or heat, respectively. rroij.com This behavior is often linked to phenomena such as keto-enol tautomerism and excited-state intramolecular proton transfer (ESIPT) in specifically designed molecules like Schiff base derivatives. researchgate.net For instance, salicylideneaniline (B1219908) derivatives incorporating an anthracene moiety, such as salicylidene-2-aminoanthracene, have been studied for their chromic properties. researchgate.net
Thermochromism in anthracene derivatives has been observed in various systems. Charge-transfer complexes involving 1-aminoanthracene (B165094) have been shown to exhibit color changes upon heating. researchgate.net More complex systems, like anthracene-o-carborane derivatives, display thermochromic behavior where a red-shift in emission is caused by the elongation of bonds within the carborane moiety upon heating. nih.gov This temperature-induced structural transformation alters the electronic properties and, consequently, the observed color. nih.gov In some cases, heating can cause a significant conformational change, such as the anthracene moiety shifting its orientation relative to other parts of the molecule, leading to the disappearance of certain emission wavelengths. nih.gov This reversible or irreversible color change makes these materials suitable for applications like temperature sensors and security inks. researchgate.net
Photochromism, the reversible transformation between two forms having different absorption spectra, is another key application. researchgate.net The process in anthracene-based systems can be driven by photodimerization or other photochemical reactions. acs.org For example, bicyclic aziridines incorporating an anthracene backbone have been synthesized and shown to exhibit photochromic behavior, where UV irradiation induces a reversible structural change, leading to a change in color. This property is foundational for developing optical switches and information storage technologies. rroij.com
Chemical Sensing and Probing Technologies
The excellent photoluminescence and chemical stability of the anthracene core make its derivatives, including this compound, a widely used class of fluorophores in the development of fluorescent chemosensors. rroij.com These sensors are designed to detect a variety of chemical species with high sensitivity and selectivity.
Fluorescent chemosensors based on this compound derivatives often operate on the principle of photoinduced electron transfer (PET). rroij.com In a typical "off-on" sensor, the fluorescence of the anthracene unit is initially quenched by a nearby electron-donating group, such as an amine. rroij.comscirp.org The lone pair of electrons on the nitrogen atom transfers to the excited anthracene, preventing it from fluorescing. rroij.com
When the sensor interacts with a target analyte, such as a metal cation or a proton, this PET process is inhibited. rroij.com The analyte binds to the amine group, converting it to an aminium ion or otherwise engaging its lone pair of electrons. This binding prevents the electron transfer to the anthracene fluorophore, thereby "turning on" its characteristic fluorescence. rroij.comscirp.org This mechanism allows for the direct correlation between the presence of an analyte and a measurable fluorescence signal. The design of these sensors can be highly sophisticated, incorporating macrocyclic structures or other receptor units to enhance selectivity for specific targets. rroij.com
Anthracene derivatives featuring an amino group exhibit fluorescence properties that are highly sensitive to the surrounding environment, a phenomenon known as solvatofluorochromism. The polarity of the solvent can significantly influence the emission spectrum of these compounds. scirp.org For instance, in 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) derivatives, a noticeable shift in the fluorescence emission wavelength is observed across solvents of varying polarity. epdf.pub
This sensitivity arises from the change in the molecule's dipole moment upon excitation. Polar solvents stabilize the more polar excited state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. scirp.org This effect is particularly pronounced in derivatives designed to have a charge transfer character in their excited state. scirp.org The study of ADPI derivatives in different solvents, from nonpolar toluene (B28343) to polar DMSO, has revealed significant solvatofluorochromic shifts, which can be quantified using solvent polarity indices. epdf.pub This property makes them valuable as fluorescent probes for characterizing the polarity of microenvironments, such as within polymers or biological systems.
| Solvent | Solvent Polarity Index (P') | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |
|---|---|---|---|---|
| Toluene | 2.4 | 385 | 433 | 2931 |
| Chloroform (B151607) | 4.1 | 385 | 440 | 3361 |
| Ethyl Acetate (B1210297) | 4.4 | 384 | 441 | 3448 |
| Dichloromethane (B109758) | - | 385 | 448 | 3796 |
| Acetone | 5.1 | 383 | 457 | 4438 |
| Acetonitrile (B52724) | 5.8 | 383 | 458 | 4502 |
| DMSO | 7.2 | 385 | 464 | 4680 |
The ability of the amino group in this compound derivatives to act as a binding site for metal ions is the basis for their use as fluorescent chemosensors for cations. The interaction with a metal ion can modulate the fluorescence of the anthracene core, leading to either quenching (turn-off) or enhancement (turn-on) of the signal. scirp.orgresearchgate.net
For example, an anthracene-based Schiff base derivative (A1) has been developed as a "turn-on" sensor for Fe³⁺ ions in THF. researchgate.net Similarly, derivatives have been designed for the selective colorimetric and fluorescence sensing of Cu²⁺. [26 from initial search] The complexation of an anthracene derivative with Cu²⁺ can lead to a significant decrease (up to 82%) in the fluorescence intensity of the locally excited state. scirp.org This quenching is attributed to the coordination of the amine function to the paramagnetic Cu²⁺ ion. In contrast, complexation with a diamagnetic ion like Zn²⁺ can inhibit the PET process and cause a notable enhancement of fluorescence. scirp.org
While the fluorescence quenching mechanism is a well-established technique for detecting silver ions (Ag⁺) using various fluorophores, specific chemosensors based on the this compound scaffold for Ag⁺ detection are not prominently documented in recent literature. informaticsjournals.co.inthno.org The development of such specific probes remains an area of interest.
| Chemosensor Type | Target Cation | Sensing Mechanism | Observed Response | Reference |
|---|---|---|---|---|
| Anthracene Schiff Base (A1) | Fe³⁺ | Chelation Enhanced Fluorescence (CHEF) | Fluorescence turn-on | researchgate.net |
| Anthracene-macrocycle (L) | Cu²⁺ | Fluorescence Quenching | 82% decrease in fluorescence intensity | scirp.org |
| Anthracene-macrocycle (L) | Zn²⁺ | PET Inhibition | 39% increase in fluorescence intensity | scirp.org |
| ADPI Derivative | Cu²⁺ | Colorimetric & Fluorescence Sensing | Selective response | [26 from initial search] |
This compound derivatives are also effective in detecting anions, with fluoride (B91410) (F⁻) being a common target. The sensing mechanism often involves the deprotonation of an N-H group on the sensor molecule by the highly basic fluoride anion. epdf.pub For instance, derivatives of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) show a distinct response to fluoride. epdf.pub
Upon addition of fluoride (in the form of tetrabutylammonium (B224687) fluoride), the imidazolyl N-H group is deprotonated. epdf.pub This event enhances π-electron delocalization across the molecule, which reduces the HOMO-LUMO gap and results in the appearance of a new, long-wavelength absorption band in the UV-Vis spectrum. epdf.pub Concurrently, the fluorescence is typically quenched. epdf.pub In other systems, multi-hydroxylated anthracene derivatives have been shown to selectively detect fluoride through fluorescence quenching, with the multiple hydroxyl groups providing hydrogen-bonding motifs that interact with the electronegative anion. [11 from initial search] These sensors can achieve detection limits in the micromolar range, making them highly effective for practical applications. [11 from initial search]
The amphoteric nature of the imidazolyl group in certain anthracene derivatives makes them sensitive to acidic environments. epdf.pub The same ADPI derivatives used for anion sensing can also detect strong protic acids like trifluoroacetic acid (TFA). The interaction involves the protonation of a nitrogen atom on the imidazole (B134444) ring. epdf.pub
This protonation event significantly alters the electronic structure of the molecule. It typically leads to a blue-shift (a shift to shorter wavelengths) in the UV-Vis absorption spectrum and a corresponding change in the fluorescence emission. epdf.pub For example, the titration of an ADPI derivative with TFA causes the structured absorption bands of the anthracene core to shift to lower wavelengths, accompanied by a dramatic quenching of the fluorescence signal. epdf.pub This pronounced response allows these compounds to function as effective "turn-off" fluorescent probes for acidity.
| Chemosensor Type | Target Analyte | Sensing Mechanism | Observed Response | Reference |
|---|---|---|---|---|
| ADPI Derivative | Fluoride (F⁻) | Deprotonation of imidazolyl N-H | New long-wavelength absorption band; fluorescence quenching | epdf.pub |
| Multihydroxylated Anthracene | Fluoride (F⁻) | H-bonding & Fluorescence Quenching | Selective quenching with LOD of ~2 μM | [11 from initial search] |
| ADPI Derivative | Trifluoroacetic Acid (TFA) | Protonation of imidazole ring | Blue-shift in absorption; fluorescence quenching | epdf.pub |
Chemical Traps for Reactive Oxygen Species (e.g., Singlet Oxygen)
Anthracene derivatives, including functionalized this compound compounds, have been extensively investigated as chemical traps for reactive oxygen species (ROS), particularly for singlet molecular oxygen (¹O₂). mdpi.com The core mechanism of this trapping ability lies in the [4+2] Diels-Alder cycloaddition reaction between the anthracene core (acting as a diene) and singlet oxygen (acting as a dienophile) to form a stable endoperoxide. mdpi.complos.org This reaction is highly specific to ¹O₂, making these compounds valuable probes for detecting this specific ROS in biological and chemical systems, distinguishing it from other ROS forms. acs.orgnsf.gov
The reactivity of the anthracene moiety towards singlet oxygen is significantly influenced by the nature and position of its substituents. Anthracene itself has a moderate reaction rate, but the introduction of electron-donating groups at the 9 and 10 positions can substantially increase the reaction rate constant. acs.org Conversely, electron-withdrawing groups attached directly to the aromatic ring tend to decrease its reactivity. mdpi.com For instance, studies have shown that disubstituted anthracenes exhibit reaction rate constants for ¹O₂ quenching in the order of 10⁷ M⁻¹ s⁻¹, which is an order of magnitude higher than monosubstituted derivatives (10⁶ M⁻¹ s⁻¹). uchile.cl This enhanced reactivity is crucial for efficiently trapping transient species like ¹O₂. The quenching process is primarily a chemical reaction, as the reactive rate constants are very close to the total quenching rate constants. uchile.cl
The efficiency of singlet oxygen production and quenching can also be solvent-dependent, indicating the involvement of charge-transfer interactions in the process. rsc.org For some derivatives, the reaction with ¹O₂ can be reversible; the endoperoxide can release the captured oxygen upon heating, offering a way to create clean chemical sources of ¹O₂. nsf.govnankai.edu.cn This property allows for controlled release and study of singlet oxygen's effects in various environments.
| Derivative Type | Typical ¹O₂ Quenching Rate Constant (M⁻¹ s⁻¹) | Reaction Mechanism | Key Influencing Factors |
| Monosubstituted Anthracenes | ~ 10⁶ | [4+2] Cycloaddition | Type and position of substituent, solvent polarity. uchile.clrsc.org |
| Disubstituted Anthracenes (9,10-positions) | ~ 10⁷ | [4+2] Cycloaddition | Presence of electron-donating groups enhances reactivity. acs.orguchile.cl |
| Water-Soluble Anthracene Derivatives | 2 x 10⁷ (for BPAA) | [4+2] Cycloaddition | Hydrophilicity allows for use in aqueous environments. rsc.org |
Supramolecular Chemistry and Host-Guest Systems
The unique photophysical properties and rigid, planar structure of the anthracene core make this compound and its derivatives excellent building blocks in supramolecular chemistry.
Construction of Supramolecular Capsules and Assemblies
Anthracene derivatives are versatile components for creating complex, self-assembled supramolecular structures such as capsules and cages. A notable strategy involves the design of bent anthracene dimers. acs.org These V-shaped building blocks can be functionalized to drive assembly through two primary, non-covalent approaches:
Coordination Approach: By introducing pyridine (B92270) units at the termini, the bent anthracene dimer acts as a ligand that quantitatively assembles with metal ions (like Palladium(II)) to form discrete, stable M₂L₄-type capsules. acs.orgwiley-vch.de
π-Stacking/Hydrophobic Approach: By attaching hydrophilic groups, such as trimethylammonium, to the spacer unit, the anthracene dimer becomes amphiphilic. In water, these amphiphiles spontaneously assemble into micelle-type capsules, driven by the hydrophobic effect and stabilizing π-stacking interactions between the anthracene panels. acs.org
These methods allow for the creation of a wide variety of capsules with tunable properties by modifying the side chains, connecting units, or the polyaromatic panels themselves. acs.org Another approach utilizes resorcinarene (B1253557) scaffolds modified with anthracene groups, which can form dimeric capsules. rsc.org Furthermore, linear supramolecular polymers can be formed through the interaction of dicationic guest molecules containing a 9,10-diphenylanthracene (B110198) core with macrocycles like cucurbit rsc.orguril (CB rsc.org). nankai.edu.cn
Host-Guest Recognition and Binding Selectivity
The cavities created within these anthracene-based supramolecular capsules are capable of encapsulating a diverse range of guest molecules, demonstrating remarkable selectivity. wikipedia.org The nature of the host-guest interaction depends on the capsule's design.
Coordination Capsules: These possess rigid, well-defined cavities (approximately 1 nm in diameter) lined with polyaromatic surfaces. acs.org This structure allows them to bind various synthetic and biological molecules in aqueous solutions with high selectivity, including fullerenes (C₆₀), androgenic hormones, and even hydrophilic sugars. acs.org The encapsulation within this polyaromatic shell can also stabilize reactive species. acs.org
π-Stacking Capsules: These capsules have more flexible, adaptable cavities. They are particularly effective at encapsulating hydrophobic guests like fluorescent dyes and large nanocarbons in water. acs.org
Macrocyclic Hosts: Simple anthracene molecules can form 2:2 host-guest complexes with synthetic hosts like octa acid in an aqueous medium. nih.gov Similarly, the macrocycle cucurbit rsc.orguril (CB rsc.org) can tether two anthracene moieties in a face-to-face arrangement, accelerating their photodimerization. rsc.org Crown ethers containing anthracene units can form host-guest complexes with electron-deficient molecules like 1,2,4,5-tetracyanobenzene (TCNB). rsc.org
In a unique example of host-guest chemistry, the alkylation of anthracen-2-amine with 1,3-cyclohexadiene (B119728) was studied within a hexameric resorcinarene capsule. mdpi.com The confinement within the capsule altered the reaction pathway, leading to a unique alkylation product not observed in the absence of the host. mdpi.com
| Host System | Guest Molecules | Driving Forces for Binding |
| M₂L₄ Coordination Capsule | Fullerenes, hormones, sugars | Hydrophobic interactions, shape complementarity, π-π stacking |
| π-Stacking Micelle-type Capsule | Fluorescent dyes, nanocarbons | Hydrophobic effect, π-π stacking |
| Cucurbit rsc.orguril (CB rsc.org) | Two anthracene moieties | π-π stacking, hydrophobic effect |
| Anthracene-containing Crown Ether | 1,2,4,5-tetracyanobenzene (TCNB) | Charge-transfer interactions |
| Hexameric Resorcinarene Capsule | Anthracen-2-amine, 1,3-cyclohexadiene | Confinement effects, altered reaction environment |
Multistimuli-Responsive Gels (e.g., Temperature, pH, Light-Controlled Luminescence)
This compound derivatives and related structures can be incorporated into supramolecular gels that exhibit responsiveness to multiple external stimuli. mdpi.com These "smart" materials can undergo reversible gel-sol transitions or changes in their properties, such as luminescence.
A prime example is a supramolecular luminescent gel constructed from an anthracene-bridged bis(dibenzo-24-crown-8) and a secondary ammonium (B1175870) salt-functionalized graft polymer. nankai.edu.cnacs.org The formation of this gel is driven by the host-guest interaction between the crown ether units and the ammonium salts. This system displays multiple responsive behaviors:
Temperature: The gel undergoes a reversible gel-to-sol transition upon heating to 60 °C and reforms upon cooling to room temperature. nankai.edu.cn
pH: The gel collapses upon the addition of a base, which deprotonates the secondary ammonium salt, disrupting the host-guest interaction. The gel can be reformed by adding acid to protonate the amine again. nankai.edu.cn
Competitive Guest: The addition of potassium ions, which bind strongly to the crown ether, also leads to the disruption of the gel network. nankai.edu.cn
Light-Controlled Luminescence: The gel exhibits strong blue fluorescence due to the anthracene units. Upon irradiation with 365 nm UV light in the presence of oxygen, the anthracene undergoes photo-oxygenation, causing the fluorescence to be quenched or "switched off". nankai.edu.cnacs.org The emission can be recovered by heating, making the luminescence controllable. nankai.edu.cn
Other examples include hydrogels made from gluconamide-tailored anthracene amphiphiles, which respond to temperature, anions, light, and electron-deficient chemicals. rsc.org The specific response can be tuned by subtle changes in the molecular structure of the gelator. rsc.org
Supramolecular Switches
The ability of anthracene derivatives to undergo reversible photochemical or electrochemical reactions makes them ideal components for molecular switches. researchgate.net These switches can exist in at least two stable states that can be interconverted by external stimuli, leading to a change in the system's properties.
One strategy utilizes the photodimerization of anthracene. A resorcin figshare.comarene receptor was modified at its upper rim with two anthracene moieties. rsc.org
Open State: In its initial state, the receptor cavity is open and can bind cationic ammonium guests.
Closed State: Upon UV irradiation, the two anthracene groups undergo a [4+4] cycloaddition, forming a dimer that blocks the entrance to the cavity. This "closes" the switch, preventing guest binding.
Reversibility: The process is reversible, as heating the closed dimer causes it to revert to the open monomeric state, restoring its host capabilities. rsc.org
Another approach employs the photoreaction of anthracene within a host-guest assembly to create a room-temperature phosphorescence (RTP) switch. nankai.edu.cnrsc.org A dicationic guest molecule with a 9,10-diphenylanthracene core and terminal bromophenylpyridinium units was assembled with cucurbit rsc.orguril. The RTP of the assembly could be reversibly switched on and off by UV irradiation (which induces endoperoxide formation in the anthracene core) and heating (which reverses the reaction). nankai.edu.cn This switching modulates a Förster resonance energy transfer (FRET) pathway within the assembly. nankai.edu.cn
| Switch System | Stimuli (Switch On/Off) | Mechanism | Switched Property |
| Anthracene-modified Resorcin figshare.comarene | UV light / Heat | Reversible [4+4] photodimerization of anthracene | Host-guest binding affinity |
| Anthracene-guest/Cucurbit rsc.orguril assembly | UV light / Heat | Reversible endoperoxide formation of anthracene | Room-temperature phosphorescence (RTP) |
| Anthracene-extended bis-thiaxanthylidene | Electrochemistry / Light / Heat | Interconversion between diradical, dicationic, and closed-shell states | Electronic and geometric configuration |
Perovskite Materials and Surface Passivation
In the field of photovoltaics, this compound derivatives have emerged as highly effective agents for the surface passivation of perovskite films, a critical strategy for enhancing the efficiency and stability of perovskite solar cells (PSCs). acs.orgdp.tech Surface defects in perovskite crystals act as recombination centers for charge carriers, which is a major pathway for energy loss.
Researchers have developed an organic ammonium salt, This compound iodide (AAI) , as a surface passivation modulator. acs.orgfigshare.com When applied to the surface of a perovskite film, the AAI molecules self-assemble. Density functional theory (DFT) calculations show that the this compound cations orient themselves perpendicularly to the perovskite surface. acs.org The planar anthracene moieties then form a dense, protective organic layer through strong π–π stacking interactions. acs.org
This passivation layer serves several key functions:
Defect Passivation: The ammonium group of AAI can effectively heal iodide vacancy defects on the perovskite surface, reducing non-radiative recombination.
Enhanced Carrier Transfer: The conjugated anthracene structure helps to create a favorable interfacial dipole, which improves the alignment of energy levels between the perovskite absorber layer and the hole transport layer (HTL). acs.org This facilitates more efficient extraction and transfer of holes. rsc.orgrsc.org
Improved Stability: The hydrophobic anthracene layer can act as a barrier against moisture, a primary cause of perovskite degradation.
| Passivation Agent | Perovskite Type | Key Improvement | Resulting Performance Metric |
| This compound iodide (AAI) | Not specified in source | Surface defect passivation, enhanced hole transfer, improved energy level alignment. acs.org | Power Conversion Efficiency: 24.7%, Voc: 1.19 V, excellent long-term stability. acs.org |
| 2-(Anthracene-9-carboxamido)ethan-1-aminium iodide (ACEAI) | Methylammonium lead iodide (MAPbI₃) | Surface defect passivation, investigation of energy transfer. acs.org | Improved photoluminescence quantum efficiency and lifetimes. acs.org |
| Bis(diphenylamine)-Tethered Carbazolyl Anthracene Derivatives | Mixed ion perovskite (Cs/FA/MA) | Better hole mobility and extraction compared to spiro-OMeTAD. acs.org | Power Conversion Efficiency: up to 18.65%. acs.org |
Mechanoluminescence Properties and Design Strategies
Mechanoluminescence (ML) is the emission of light from a material when subjected to mechanical stress, such as grinding, shearing, or stretching. rsc.orgnih.gov In the context of this compound derivatives, the core anthracene structure serves as a highly efficient fluorophore, but its tendency for aggregation-caused quenching (ACQ) in the solid state often hinders bright ML. rsc.org Therefore, design strategies are centered on controlling the molecular packing and intermolecular interactions to overcome this limitation and facilitate light emission upon mechanical stimulation. rsc.org
A primary strategy involves the introduction of specific functional groups to the anthracene core to disrupt strong π–π stacking, which typically quenches fluorescence in the solid state. rsc.org For instance, attaching a boric acid ester to the 9-position of the anthracene core has been shown to reduce π–π stacking. This modification, combined with the introduction of a self-assembling thiophene (B33073) group, can lead to derivatives with bright and sustained ML, visible even in daylight. rsc.orgrsc.org The linkage of a borate (B1201080) ester group is thought to enhance effective intermolecular interactions, which reduces the non-radiative energy loss during mechanical stimulation and promotes ML. rsc.org
The nature and position of substituent groups play a critical role in tuning the ML properties. The electronic properties of substituents can alter the fluorescence and ML color. rsc.org Studies on a series of anthracene boronic ester derivatives demonstrated that:
An unsubstituted derivative (BN) consisting of anthracene and boric acid ester exhibited bright blue ML that could be maintained for over two minutes with continuous grinding. rsc.orgresearchgate.net
Introducing an electron-withdrawing nitrobenzene (B124822) group (derivative BO) resulted in weak, green ML. rsc.orgresearchgate.net
However, derivatives with an electron-withdrawing formyl unit (BE) or an electron-donating diphenylamine (B1679370) unit (BB) showed no ML activity at all. rsc.orgresearchgate.net
| Derivative Type | Substituents | Observed Mechanoluminescence (ML) | Reference |
| Anthracene Boronic Ester (BN) | Boric acid ester | Bright, sustained blue ML | researchgate.net, rsc.org |
| Nitro-Substituted (BO) | Boric acid ester, Nitrobenzene | Weak green ML | researchgate.net, rsc.org |
| Formyl-Substituted (BE) | Boric acid ester, Formyl | No ML observed | researchgate.net, rsc.org |
| Diphenylamine-Substituted (BB) | Boric acid ester, Diphenylamine | No ML observed | researchgate.net, rsc.org |
| Thiophene-Substituted (B3T, B3TM) | Boric acid ester, Thiophene | Bright blue ML | rsc.org, rsc.org |
Applications in Biological Systems (Mechanisms of Interaction)
The planar aromatic structure of the anthracene core makes its derivatives, including this compound compounds, well-suited for interaction with biological macromolecules. mdpi.com Their inherent fluorescence provides a sensitive spectroscopic tool for studying these interactions. rroij.com
DNA Binding and Intercalation Studies
Anthracene derivatives are known to interact with DNA primarily through intercalation, a process where the planar anthracene ring inserts itself between the base pairs of the DNA double helix. mdpi.comrroij.comrsc.org This mode of binding is facilitated by the flat, aromatic nature of the anthracene moiety. mdpi.com The strong absorption and fluorescence characteristics of the anthryl group, particularly the well-resolved vibronic structure in the 300-400 nm absorption spectrum, allow researchers to probe the nature and strength of stacking interactions between the chromophore and DNA bases. rroij.com
Upon intercalation, the DNA helix must locally unwind to accommodate the molecule, leading to an increase in the contour length of the DNA. This can be observed experimentally as an increase in the relative specific viscosity of a DNA solution, providing clear evidence for the intercalation binding mode. rsc.org
The binding affinity of these compounds to DNA can be quantified by the DNA binding constant (Kb). Studies have shown that modifying the anthracene core with different functional groups significantly impacts this affinity. For example, research on zinc(II) compounds featuring an anthracene backbone demonstrated that all the studied compounds bind to DNA via intercalation, with binding constants (Kb) on the order of 104 M−1. rsc.org Another study on a rhodium(III) complex with an anthrahydrazone ligand found a quenching constant (Kq) of 1.45 × 106 L∙mol−1 in a competitive binding assay, suggesting a very high intercalative binding ability, even stronger than some classical DNA intercalators. mdpi.com
Furthermore, the number of anthracene units in a molecule can dramatically influence its DNA binding capability. Bis-anthracene conjugates have been reported to exhibit higher DNA binding constants—sometimes by as much as 100 times—and greater photocleaving abilities compared to their corresponding mono-anthracene counterparts. rroij.comrroij.com This is because substituents, particularly at the 9 and 10 positions of the anthracene nucleus, are strategically positioned to occupy the major or minor grooves of the DNA helix when the anthracene moiety is intercalated, further stabilizing the complex. rroij.com
| Compound/Derivative Class | Binding Constant (Kb) / Quenching Constant (Kq) | Method | Reference |
| Zinc(II) Compound 1 (anthracene-based) | Kb = (5.07 ± 0.23) × 104 M−1 | UV-vis Spectroscopy | rsc.org |
| Zinc(II) Compound 2 (anthracene-based) | Kb = (2.62 ± 0.19) × 104 M−1 | UV-vis Spectroscopy | rsc.org |
| Zinc(II) Compound 3 (anthracene-based) | Kb = (1.83 ± 0.15) × 104 M−1 | UV-vis Spectroscopy | rsc.org |
| (Z)-2-(2-(anthracen-9-ylmethylene)hydrazineyl)pyrimidine-rhodium(III) | Kq = 1.45 × 106 L∙mol−1 | Fluorescence Spectroscopy (Competitive Binding) | mdpi.com |
| Rhein-phosphonate derivative 5a | Kb = 1.05 × 104 M−1 | UV-vis Spectroscopy | nih.gov |
| Rhein-phosphonate derivative 5b | Kb = 1.2 × 104 M−1 | UV-vis Spectroscopy | nih.gov |
| Rhein-phosphonate derivative 5c | Kb = 0.85 × 104 M−1 | UV-vis Spectroscopy | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
